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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Methyl-4-(2-nitroethenyl)pyrazole: Synthesis, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of 1-Methyl-4-(2-nitroethenyl)pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical structur...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-4-(2-nitroethenyl)pyrazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. The document details its chemical structure, physicochemical properties, and a robust protocol for its synthesis via the Henry nitroaldol reaction. Furthermore, it explores the compound's inherent reactivity, particularly as a Michael acceptor, and discusses its potential as a versatile building block for the development of novel therapeutic agents and advanced materials. This guide is intended for researchers and professionals in organic synthesis, drug discovery, and materials science, offering both foundational knowledge and practical, field-proven insights.

Introduction and Strategic Importance

Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][2][3][4] The introduction of a nitroethenyl moiety at the 4-position of the 1-methylpyrazole core creates a highly functionalized and reactive molecule. 1-Methyl-4-(2-nitroethenyl)pyrazole, specifically the (E)-isomer, serves as a potent electrophile and a valuable synthon. The electron-withdrawing nature of the nitro group, conjugated with the pyrazole ring through a vinyl linker, activates the molecule for a variety of nucleophilic addition reactions. This inherent reactivity makes it a strategic intermediate for constructing more complex molecular architectures, enabling the exploration of new chemical space in drug development and materials science.[3][5]

Chemical Identity and Structure

The definitive structure of 1-Methyl-4-(2-nitroethenyl)pyrazole is characterized by a pyrazole ring N-methylated at position 1, with a (E)-2-nitroethenyl group attached at position 4.

Figure 1: Chemical Structure of (E)-1-Methyl-4-(2-nitroethenyl)pyrazole.

Key Identifiers

Quantitative data and unique identifiers for this compound are summarized below for easy reference and procurement.

PropertyValueSource
IUPAC Name 1-methyl-4-[(E)-2-nitroethenyl]-1H-pyrazole[6]
CAS Number 3156-58-9[6]
Molecular Formula C₆H₇N₃O₂[6][7]
Molecular Weight 153.14 g/mol [6]
Monoisotopic Mass 153.05383 Da[7]
InChI InChI=1S/C6H7N3O2/c1-8-5-6(4-7-8)2-3-9(10)11/h2-5H,1H3/b3-2+[6][7]
InChIKey QVIOAKYACIEATD-NSCUHMNNSA-N[6][7]
Physical Form Solid[6]
Purity (Typical) >95%[6][8]

Synthesis and Mechanistic Insights

The primary and most efficient route for synthesizing 1-Methyl-4-(2-nitroethenyl)pyrazole is the Henry reaction, also known as a nitroaldol condensation.[9][10] This reaction involves the base-catalyzed condensation of 1-methyl-4-formylpyrazole with nitromethane, followed by dehydration.

Reaction Mechanism: A Stepwise Analysis

The causality behind this transformation is a classic example of nucleophilic addition to a carbonyl, driven by the acidity of nitromethane's α-protons.

  • Deprotonation: A base (e.g., an amine or hydroxide) abstracts an acidic α-proton from nitromethane to form a resonance-stabilized nitronate anion. This anion is the key nucleophile in the reaction.[10]

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic carbonyl carbon of 1-methyl-4-formylpyrazole, forming a β-nitro alkoxide intermediate.

  • Protonation: The alkoxide intermediate is protonated by the solvent or the conjugate acid of the base, yielding a β-nitro alcohol.

  • Dehydration: Under the reaction conditions, this alcohol intermediate readily undergoes base-catalyzed elimination of water to form the thermodynamically stable conjugated nitroalkene product, 1-Methyl-4-(2-nitroethenyl)pyrazole.[9] The formation of the extended π-system provides the driving force for this final step.

synthesis_workflow reactant reactant condition condition product product A 1-Methyl-4-formylpyrazole F Henry Nitroaldol Condensation & Dehydration A->F B Nitromethane (CH₃NO₂) B->F C Base Catalyst (e.g., Ammonium Acetate) C->F D Solvent (e.g., Acetic Acid) D->F E Heat (Reflux) E->F G 1-Methyl-4-(2-nitroethenyl)pyrazole F->G

Figure 2: General workflow for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; successful product formation is indicated by a color change and precipitation, which can be easily monitored.

Materials:

  • 1-methyl-4-formylpyrazole

  • Nitromethane (reagent grade)

  • Ammonium acetate (catalyst)

  • Glacial acetic acid (solvent)

  • Methanol (for washing)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1-methyl-4-formylpyrazole (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add nitromethane (1.5 eq) to the solution, followed by a catalytic amount of ammonium acetate (0.3 eq). The use of excess nitromethane ensures the complete conversion of the aldehyde.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate should form. Pour the mixture into ice-cold water to facilitate complete precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold methanol to remove residual acetic acid and unreacted starting materials.

  • Drying: Dry the purified solid product under vacuum to yield 1-Methyl-4-(2-nitroethenyl)pyrazole.

Spectroscopic and Physicochemical Profile

Characterization of the final product is crucial for confirming its identity and purity. While comprehensive experimental data is proprietary or requires direct measurement, the expected spectroscopic signatures can be reliably predicted based on its constituent functional groups.

Spectroscopic DataPredicted Chemical Shifts / FrequenciesRationale
¹H NMR (DMSO-d₆)δ ~8.0-8.5 (2H, d, vinyl H), ~7.5-8.0 (2H, s, pyrazole H), ~3.9 (3H, s, N-CH₃)The vinyl protons are deshielded due to conjugation with the nitro group. Pyrazole protons appear in the aromatic region. The N-methyl signal is a characteristic singlet.[11]
¹³C NMR δ ~150 (C=C-NO₂), ~130-140 (pyrazole C), ~120 (C=C-NO₂), ~35 (N-CH₃)The carbons of the nitrovinyl group and the aromatic pyrazole ring will appear in the downfield region. The N-methyl carbon is found upfield.[12]
FT-IR (KBr, cm⁻¹)~1640 (C=C stretch), ~1520 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch), ~3100 (C-H aromatic/vinyl stretch)Strong characteristic absorbances for the conjugated nitroalkene system are expected. The asymmetric stretch is typically stronger than the symmetric one.[13]
Mass Spec (ESI+) m/z 154.06 [M+H]⁺, 176.04 [M+Na]⁺Predicted adducts based on the molecular formula C₆H₇N₃O₂.[7]

Reactivity and Synthetic Applications

The synthetic utility of 1-Methyl-4-(2-nitroethenyl)pyrazole stems directly from the reactivity of the nitroethenyl group, which acts as a potent Michael acceptor.

Michael Addition Reactions

The double bond is highly electrophilic and susceptible to conjugate addition by a wide range of soft nucleophiles, including thiols, amines, and enolates. This reaction is a powerful tool for C-C, C-N, and C-S bond formation, providing access to a diverse library of 4-substituted pyrazole derivatives. The resulting nitroalkane can be further transformed, for instance, by reducing the nitro group to an amine, opening avenues to β-amino acid precursors or other complex scaffolds.

michael_addition reactant reactant reagent reagent product product start 1-Methyl-4- (2-nitroethenyl)pyrazole intermediate Nitroalkane Adduct start->intermediate Michael Addition nucleophile Nucleophile (Nu⁻) nucleophile->intermediate final_product 4-(2-Nitro-1-substituted-ethyl) -1-methylpyrazole intermediate->final_product Protonation

Sources

Exploratory

1-Methyl-4-(2-nitrovinyl)pyrazole CAS number and molecular weight

[1] Executive Summary & Chemical Identity 1-Methyl-4-(2-nitrovinyl)pyrazole (CAS: 3156-58-9) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive ethylamine derivatives.[1] Struct...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Identity

1-Methyl-4-(2-nitrovinyl)pyrazole (CAS: 3156-58-9) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive ethylamine derivatives.[1] Structurally, it features an electron-deficient nitrovinyl moiety conjugated to a pyrazole ring.[1] This conjugation imparts significant electrophilic character to the vinyl group, making the compound a versatile Michael acceptor and a direct precursor to histamine-like analogues (e.g., 2-(1-methyl-1H-pyrazol-4-yl)ethanamine).[1]

This guide details the physicochemical profile, synthetic pathways, and reaction logic for researchers utilizing this compound in medicinal chemistry campaigns.

Physicochemical Profile[1][2][3][4][5][6]
PropertyData
CAS Number 3156-58-9
IUPAC Name (E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole
Molecular Weight 153.14 g/mol
Molecular Formula C₆H₇N₃O₂
Appearance Pale yellow to off-white solid
SMILES CN1C=C(/C=C/[O-])C=N1
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stereochemistry Predominantly (E)-isomer (trans)

Synthetic Architecture

The synthesis of 1-Methyl-4-(2-nitrovinyl)pyrazole is classically achieved via a Henry Reaction (Nitroaldol Condensation) followed by dehydration.[1] This route is preferred over direct olefination methods (like Wittig) due to atom economy and the ready availability of nitromethane.

Mechanism & Logic

The reaction involves the nucleophilic attack of deprotonated nitromethane on the electrophilic carbonyl carbon of 1-methylpyrazole-4-carboxaldehyde.[1] The resulting


-nitroalcohol intermediate typically undergoes spontaneous or acid-catalyzed dehydration to yield the conjugated nitroalkene.[1]

Key Process Parameter: The use of ammonium acetate (


) in acetic acid serves a dual role: it buffers the solution to permit nitronate formation while providing the acidic environment necessary to drive the dehydration step, locking the product in the thermodynamically stable (E)-configuration.
Synthesis Workflow Diagram

SynthesisWorkflow Aldehyde 1-Methylpyrazole- 4-carboxaldehyde Intermediate β-Nitroalcohol (Transient) Aldehyde->Intermediate Condensation (NH4OAc, 80°C) Nitromethane Nitromethane (Solvent/Reagent) Nitromethane->Intermediate Condensation (NH4OAc, 80°C) Product 1-Methyl-4-(2-nitrovinyl)pyrazole (E-Isomer) Intermediate->Product Dehydration (-H2O)

Figure 1: Stepwise condensation mechanism converting the aldehyde precursor to the nitrovinyl scaffold.[1]

Reactivity & Divergent Applications

The nitrovinyl group is a "chemical chameleon," serving as both a masked amine and a reactive electrophile.

Reduction to Bioactive Amines

The most critical application of this compound is its reduction to 2-(1-methyl-1H-pyrazol-4-yl)ethanamine .[1] This transformation is pivotal for generating histamine analogs where the imidazole ring is replaced by a pyrazole to modulate H-bonding capability and metabolic stability.[1]

  • Reagents: Lithium Aluminum Hydride (

    
    ) in THF is the standard for full reduction (C=C and 
    
    
    
    ).[1]
  • Alternative: Catalytic hydrogenation (

    
    , Pd/C) often yields the saturated nitroalkane first, requiring harsher conditions for the amine.
    
Michael Addition (Conjugate Addition)

The nitro group strongly withdraws electron density, activating the


-carbon toward nucleophilic attack.
  • Thiol Addition: Reaction with cysteine derivatives or thiols introduces sulfur-containing side chains.[1]

  • Indole Addition: Friedel-Crafts type alkylation at the vinyl position allows for the construction of complex bis-heterocyclic scaffolds.[1]

Reactivity Map

ReactivityMap Core 1-Methyl-4-(2-nitrovinyl)pyrazole (Michael Acceptor) Amine Ethylamine Derivative (Histamine Analog) Core->Amine Reduction (LiAlH4, THF, Reflux) SaturatedNitro Nitroethyl Intermediate (Saturated) Core->SaturatedNitro Selective Reduction (NaBH4, Silica Gel) Adduct Michael Adduct (C-S or C-C Bond) Core->Adduct Nucleophilic Attack (R-SH or R-NH2)

Figure 2: Divergent synthetic pathways accessible from the nitrovinyl pyrazole core.[1]

Experimental Protocols

Protocol A: Synthesis of 1-Methyl-4-(2-nitrovinyl)pyrazole

Context: This protocol utilizes a solvent-free (or minimal solvent) approach using nitromethane as both reagent and carrier, catalyzed by ammonium acetate.[1]

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charging: Add 1-methyl-1H-pyrazole-4-carbaldehyde (10.0 mmol, 1.10 g) and ammonium acetate (4.0 mmol, 308 mg).

  • Solvent: Add nitromethane (10 mL). Note: Nitromethane is used in excess.[1]

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (

    
    ) should disappear, replaced by a highly fluorescent (UV 254 nm) product spot (
    
    
    
    ).
  • Workup:

    • Cool the reaction mixture to room temperature. The product may spontaneously crystallize.

    • If solid forms: Filter and wash with cold methanol.[1]

    • If liquid remains: Concentrate under reduced pressure to remove excess nitromethane.[1] Dissolve the residue in DCM (30 mL), wash with water (2 x 15 mL) and brine. Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from hot ethanol or isopropanol to yield yellow needles.

    • Expected Yield: 75–85%.[1]

Protocol B: Reduction to 2-(1-methyl-1H-pyrazol-4-yl)ethanamine

Context: Handling


 requires strict anhydrous conditions.
  • Preparation: Suspend

    
      (3.0 equiv) in anhydrous THF under Argon at 0°C.
    
  • Addition: Dissolve 1-Methyl-4-(2-nitrovinyl)pyrazole (1.0 equiv) in anhydrous THF and add dropwise to the hydride suspension. Caution: Exothermic gas evolution.[1]

  • Reflux: Warm to room temperature, then reflux for 6–12 hours.

  • Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

  • Isolation: Filter the aluminum salts. Acidify the filtrate with HCl (to form the amine salt) or concentrate to obtain the free base oil.

Safety & Handling

  • Nitroalkenes: Compounds in this class are potential lachrymators and skin irritants.[1] They act as alkylating agents.[1] All operations must be performed in a fume hood.[1]

  • Nitromethane: Flammable and shock-sensitive under specific confinement/impurity conditions.[1] Do not heat to dryness in the presence of strong bases or metal salts.

  • Energetic Potential: While this specific pyrazole derivative is stable, nitro compounds generally possess high energy. Avoid subjecting large quantities to excessive heat or friction.[1]

References

  • SobekBio. (E)-1-Methyl-4-(2-nitrovinyl)-1H-pyrazole Product Specifications. Retrieved from 2[1]

  • CymitQuimica. 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole CAS 3156-58-9 Data Sheet.[1] Retrieved from 1[1]

  • PubChemLite. 1-methyl-4-[(e)-2-nitroethenyl]-1h-pyrazole Structure and Properties. Retrieved from 3[1]

  • French, J., Peseke, K., Kristen, H., & Bräuniger, H. (1976).[4] Preparation of 1-(2-nitrovinyl)-pyrazole derivatives.[1] Pharmazie, 31(12), 851-855.[4] Retrieved from 4[1]

  • Fluorochem. 1-METHYL-4-[(E)-2-NITROETHENYL]-1H-PYRAZOLE Safety and Properties. Retrieved from 5[1]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of 1-Methyl-4-(2-nitroethenyl)pyrazole

Section 1: Compound Identification and Strategic Overview Introduction 1-Methyl-4-(2-nitroethenyl)pyrazole (CAS No. 3156-58-9) is a heterocyclic compound featuring a pyrazole ring substituted with a nitroethenyl group.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Compound Identification and Strategic Overview

Introduction

1-Methyl-4-(2-nitroethenyl)pyrazole (CAS No. 3156-58-9) is a heterocyclic compound featuring a pyrazole ring substituted with a nitroethenyl group.[1] The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents known for anti-inflammatory, anti-cancer, and antimicrobial properties.[2][3] The nitroethenyl group, a potent electron-withdrawing moiety, renders the molecule highly reactive and a valuable intermediate in organic synthesis, particularly in reactions like Michael additions and Diels-Alder cycloadditions.[4][5][6]

Molecular Structure and Properties
  • Chemical Name: 1-Methyl-4-((E)-2-nitroethenyl)-1H-pyrazole[1]

  • Molecular Formula: C₆H₇N₃O₂[1]

  • Molecular Weight: 153.14 g/mol [1]

  • Appearance: Solid (inferred from supplier data)[1]

  • Structure:

    
    
    

Section 2: Hazard Identification and Proactive Risk Assessment

The hazard profile for this compound is inferred from two key structural components: the pyrazole core and the nitroethenyl functional group . Safety data for related nitropyrazoles indicate risks of acute toxicity, skin and eye irritation, and potential for organ damage upon repeated exposure.[7][8][9] The nitroalkene moiety is known for its high reactivity and potential toxicity, with some nitroalkenes being investigated for carcinogenicity.[10]

Inferred Hazard Profile

A consolidated, inferred hazard profile is presented below. This assessment is precautionary and based on the toxicology of related chemical classes.

Hazard ClassificationInferred Risk based on Structural AnalogsGHS PictogramSupporting Rationale & Citations
Acute Toxicity (Oral) Category 4: Harmful if swallowed. Pyrazole and various nitropyrazole derivatives are classified as harmful if swallowed.[7][8][9]
Acute Toxicity (Dermal) Category 3: Toxic in contact with skin. The parent compound, pyrazole, is classified as toxic in contact with skin.[7] This is a significant potential route of exposure.
Skin Corrosion/Irritation Category 2: Causes skin irritation. Nitropyrazoles and pyrazole itself are documented skin irritants.[7][8]
Serious Eye Damage/Irritation Category 1 or 2: Causes serious eye damage/irritation. Pyrazole is known to cause serious eye damage (Category 1).[7] Other nitropyrazoles are classified as causing serious eye irritation (Category 2).[8] A high degree of caution is warranted.
Specific Target Organ Toxicity (Repeated Exposure) Potential for organ damage. Pyrazole is known to cause damage to organs through prolonged or repeated exposure.[7]
Mutagenicity/Carcinogenicity Data Deficient; Handle as a potential carcinogen. Certain nitroalkenes have been investigated as potential human carcinogens.[10] Given this, a precautionary approach is essential.
Causality of Hazards
  • Pyrazole Core Toxicity: The toxicity of pyrazole derivatives can be multifaceted. Some 1-methyl-1H-pyrazole-5-carboxamides, for instance, have demonstrated acute mammalian toxicity linked to the inhibition of mitochondrial respiration. While our subject compound has a different substitution pattern, this highlights a potential mechanism of toxicity for the pyrazole class.

  • Nitroethenyl Group Reactivity: The high electrophilicity of the nitroethenyl group makes it a potent Michael acceptor.[6] This reactivity means it can readily form covalent bonds with biological nucleophiles, such as cysteine residues in proteins or DNA bases, which is a common mechanism for toxicity and potential carcinogenicity.[11]

Risk Assessment Workflow

Before any experimental work, a thorough risk assessment is mandatory. The logical flow of this process is designed to ensure all hazards are identified and mitigated.

RiskAssessment cluster_planning Phase 1: Planning & Information Gathering cluster_assessment Phase 2: Hazard & Risk Analysis cluster_control Phase 3: Control & Mitigation cluster_execution Phase 4: Execution & Review Start Identify Need for 1-Methyl-4-(2-nitroethenyl)pyrazole GatherInfo Gather Safety Data: - Search for specific SDS - Analyze structural analogs (Nitropyrazoles, Nitroalkenes) Start->GatherInfo ReviewProc Review Experimental Protocol: - Quantities used - Reaction conditions (temp, pressure) - Workup procedures GatherInfo->ReviewProc IDHazards Identify Potential Hazards: - Acute Toxicity (Oral, Dermal) - Irritation (Skin, Eye) - Chronic Effects/Carcinogenicity ReviewProc->IDHazards AssessRisk Assess Risk Level: - Probability of exposure - Severity of harm - Scale of experiment IDHazards->AssessRisk SelectControls Select Control Measures: - Engineering Controls (Fume Hood) - Administrative Controls (SOPs) - PPE (Gloves, Goggles, Lab Coat) AssessRisk->SelectControls EmergencyPlan Develop Emergency Plan: - Spill response - First aid procedures - Waste disposal SelectControls->EmergencyPlan Execute Execute Experiment Following SOP EmergencyPlan->Execute Review Review & Document: - Any incidents or near-misses - Update SOPs as needed Execute->Review

Caption: Risk assessment workflow for handling the target compound.

Section 3: Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred hazards, strict adherence to handling protocols is paramount. The primary objective is to prevent all routes of exposure: dermal, ocular, inhalation, and ingestion.

Engineering and Administrative Controls
  • Primary Engineering Control: All manipulations of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12]

  • Designated Area: Designate a specific area within the laboratory for working with this compound. This area should be clearly marked.

  • Standard Operating Procedure (SOP): A detailed, experiment-specific SOP must be written and approved before work begins. It should include all steps from material weighing to reaction quenching and waste disposal.

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[7][12] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[8]

Required Personal Protective Equipment (PPE)
  • Hand Protection: Use nitrile gloves (double-gloving is recommended). Gloves must be inspected for integrity before use and changed immediately if contamination is suspected.[12]

  • Eye Protection: Wear tightly fitting chemical safety goggles or a face shield.[7][12]

  • Skin and Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. Ensure full coverage of legs and arms.[12]

  • Respiratory Protection: For situations with a higher risk of aerosol generation (e.g., cleaning up a large spill), a full-face respirator with appropriate cartridges should be used.[12]

Step-by-Step Handling Protocol (Solid Compound)
  • Preparation: Don all required PPE. Ensure the chemical fume hood sash is at the appropriate height and airflow is verified.

  • Weighing: Weigh the solid compound within the fume hood. Use a tared, sealed container to minimize the risk of dust dispersion. If possible, use a disposable weighing boat.

  • Dispensing/Transfer: Carefully transfer the solid to the reaction vessel using a spatula. Avoid creating dust. If dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling: Immediately decontaminate the spatula and weighing vessel with an appropriate solvent (e.g., acetone or ethanol) inside the fume hood. Clean the work surface within the hood.

  • Storage: Tightly close the main container and wipe it down before returning it to its designated storage location.

  • Glove Removal: Remove outer gloves first (if double-gloving), followed by inner gloves, using a technique that avoids skin contact with the outer surface. Dispose of them in the designated hazardous waste container.

  • Final Wash: Wash hands thoroughly.

Storage Requirements

Store the compound in a tightly sealed container in a cool, dry, and dark location.[8] It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[13] Store in a locked cabinet or an area with restricted access.[7]

Section 4: Emergency Procedures

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8][9]

Accidental Release Measures (Spills)
  • Evacuate: Alert others in the immediate area and evacuate non-essential personnel.

  • Control: Ensure the spill is contained within the fume hood if possible. Do not attempt to clean up a large spill or any spill outside of a fume hood without appropriate respiratory protection.

  • Absorb: For small spills, gently cover with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Ventilate: Allow the area to ventilate thoroughly before resuming work.

Section 5: Chemical Reactivity and Stability

Stability

The pyrazole ring is an aromatic system and is generally stable and resistant to oxidation and reduction under standard conditions.[2][14] However, the compound as a whole may be sensitive to strong bases, heat, and light.

Reactivity Profile

The key to the reactivity of 1-Methyl-4-(2-nitroethenyl)pyrazole lies in the conjugated nitroalkene system. This group is a powerful electron-withdrawing group, which makes the β-carbon (the carbon furthest from the pyrazole ring) highly electrophilic and susceptible to nucleophilic attack.

  • Michael Addition: This is the most probable reaction pathway. The compound will act as a Michael acceptor, readily reacting with a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This high reactivity is the basis for its utility in synthesis but also a primary driver of its potential toxicity.[4]

  • Cycloadditions: As an activated alkene (dienophile), it can participate in Diels-Alder [3+2] and [4+2] cycloaddition reactions.[4][6]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[13] Strong bases can deprotonate carbon acids, initiating polymerization or decomposition.

Illustrative Reaction Pathway: Michael Addition

The following diagram illustrates the general mechanism of a Michael addition, a key reaction to consider when planning experiments or assessing incompatibilities.

Caption: Generalized Michael addition reaction pathway.

Section 6: References

  • ResearchGate. (n.d.). Special reactivity of nitroalkenes embedded in heterocyclic frameworks. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (n.d.). Nitroalkene. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Nitroalkenes in directing group-assisted transition-metal-catalyzed C–H functionalization. Chemical Communications. Retrieved February 17, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Denitrative radical-induced coupling reactions of nitroalkenes. Retrieved February 17, 2026, from [Link]

  • Scientiae Radices. (2022, December 12). Preparation of conjugated nitroalkenes: short review. Retrieved February 17, 2026, from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved February 17, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Nitropyrazoles (review). Retrieved February 17, 2026, from [Link]

  • National Journal of Pharmaceutical Sciences. (2021, May 15). A review of pyrazole an its derivative. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. Retrieved February 17, 2026, from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - RELEVANCE TO PUBLIC HEALTH. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-Toxicity Relationships of Nitroaromatic Compounds. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (n.d.). Toxicological characterization of 2,4,6-trinitrotoluene, its transformation products, and two nitramine explosives | Request PDF. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Evolution and Synthetic Methodology of Nitrovinyl Pyrazoles: From Mechanistic Origins to Medicinal Application

Executive Summary The nitrovinyl pyrazole moiety represents a critical intersection between classical heterocyclic chemistry and modern pharmacophore design. Structurally, it consists of a pyrazole ring substituted with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The nitrovinyl pyrazole moiety represents a critical intersection between classical heterocyclic chemistry and modern pharmacophore design. Structurally, it consists of a pyrazole ring substituted with a 2-nitrovinyl group (–CH=CH–NO₂), typically at the C4 position. This electrophilic side chain serves two pivotal roles in drug discovery: as a reactive Michael acceptor capable of covalent cysteine targeting, and as a high-fidelity synthetic precursor to 2-(1H-pyrazol-4-yl)ethanamines—bioisosteres of histamine and tryptamine.

This technical guide synthesizes the historical evolution, mechanistic underpinnings, and optimized protocols for generating this scaffold, moving beyond textbook definitions to provide field-ready experimental logic.

Historical Genesis & Chemical Significance[1][2][3]

The lineage of nitrovinyl pyrazole synthesis is a convergence of three distinct chemical eras:

  • The Pyrazole Foundation (1883): Ludwig Knorr’s synthesis of 1-phenyl-3-methyl-5-pyrazolone marked the birth of pyrazole chemistry.[1] While Knorr established the ring system, functionalization at the C4 position remained a challenge due to the electron-rich nature of the heterocycle.

  • The Formylation Breakthrough (1927): The discovery of the Vilsmeier-Haack reaction allowed for the reliable introduction of aldehyde groups onto electron-rich aromatics. This was the "missing link" that enabled the conversion of pyrazoles into pyrazole-4-carbaldehydes , the obligate intermediate for nitrovinyl synthesis.

  • The Nitroaldol Integration (Mid-20th Century): The application of the Henry Reaction (discovered by Louis Henry in 1895) to heteroaromatic aldehydes allowed chemists to fuse the reactivity of nitroalkanes with the stability of the pyrazole ring.

Why this scaffold matters: In modern medicinal chemistry, the nitrovinyl group is not merely a handle; it is a "warhead." It exhibits selective cytotoxicity against specific cancer lines (e.g., A549) and serves as a direct route to aminoethyl-pyrazoles, which are privileged structures in GPCR ligand design.

Mechanistic Foundations: The Henry-Knoevenagel Nexus

The synthesis of nitrovinyl pyrazoles is formally a Henry Reaction (Nitroaldol) followed by a spontaneous dehydration. While often conflated with the Knoevenagel condensation, the mechanism is distinct because the nucleophile is a nitronate anion derived from nitromethane.

Reaction Kinetics & Causality
  • Step 1: Nitronate Generation: A base (typically Ammonium Acetate or Piperidine) abstracts a proton from nitromethane (

    
    ), generating the nucleophilic nitronate species.
    
  • Step 2: Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde.

  • Step 3: Elimination: Unlike standard aldols, the resulting

    
    -nitroalcohol is unstable under the thermal/acidic conditions of the reaction (refluxing AcOH) and undergoes rapid E1cB or E2 elimination to form the conjugated nitroalkene.
    
Visualization: The Mechanistic Pathway[4]

HenryMechanism Reagents Reagents: Nitromethane + Base Nitronate Nitronate Anion (Nucleophile) Reagents->Nitronate Deprotonation Intermediate β-Nitroalcohol (Transient) Nitronate->Intermediate Attack on Aldehyde Aldehyde Pyrazole-4-CHO (Electrophile) Aldehyde->Intermediate Product 4-(2-Nitrovinyl)pyrazole (Conjugated System) Intermediate->Product -H₂O (Elimination) Water H₂O (Byproduct) Intermediate->Water

Caption: Mechanistic flow of the Henry condensation applied to pyrazole substrates. The elimination step is thermodynamically driven by the formation of the extended conjugated system.

Synthetic Methodologies & Protocols

Here, we present two distinct protocols: the robust "Classical" method for gram-scale synthesis and a "Modern" microwave-assisted method for library generation.

Protocol A: Classical Thermal Condensation (Gram-Scale)

Best for: High reliability, large batches, and when specialized equipment is unavailable.

Reagents:

  • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (1.0 eq)

  • Nitromethane (5.0 eq) – Acts as both reagent and co-solvent

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Solvent volume)

Step-by-Step Workflow:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the pyrazole-aldehyde in glacial acetic acid (approx. 5 mL per mmol).

  • Activation: Add Ammonium Acetate. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Addition: Add Nitromethane. The excess drives the equilibrium forward (Le Chatelier’s principle).

  • Reflux: Heat the mixture to 100–110°C. Maintain reflux for 4–6 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot (

      
      ) should disappear, replaced by a highly fluorescent yellow spot (
      
      
      
      ).
  • Work-up: Cool to room temperature. Pour the reaction mixture into crushed ice. The product typically precipitates as a yellow solid.

  • Purification: Filter the solid. Recrystallize from Ethanol/DMF (9:1) to yield yellow needles.

Validation Criteria:

  • IR Spectroscopy: Look for strong bands at ~1510 cm⁻¹ and ~1340 cm⁻¹ (asymmetric and symmetric

    
     stretch).
    
  • ¹H NMR: A characteristic doublet pair for the vinylic protons (

    
     Hz), indicating the trans-(E)-isomer.
    
Protocol B: Microwave-Assisted Synthesis (Green/Library Scale)

Best for: Rapid screening, higher yields, and reduced solvent waste.

Reagents:

  • Substituted Pyrazole-CHO (1.0 eq)

  • Nitromethane (1.2 eq)

  • Basic Alumina or Graphene Oxide (Cat. amount)

  • Solvent-free or minimal Ethanol

Workflow:

  • Mix aldehyde and nitromethane with the solid catalyst in a microwave vial.

  • Irradiate at 300W (approx. 120°C) for 5–10 minutes.

  • Extract with hot ethanol and filter to remove the catalyst.

  • Cool to crystallize.

Comparative Optimization Data

The following data summarizes the efficiency of various catalytic systems for the synthesis of 4-(2-nitrovinyl)-1,3-diphenylpyrazole.

Catalyst SystemSolventTemp (°C)TimeYield (%)Notes
NH₄OAc (Classical) AcOH1104–6 h75–82%Robust, easy workup, but slow.
Piperidine Methanol6512 h60–70%Lower yield due to side reactions (Michael addition of amine).
Microwave / Basic Alumina None1205 min88–92%Excellent for small scale; difficult to scale up.
Graphene Oxide H₂O/EtOH8020 min90–95%Green chemistry approach; catalyst recyclable.

Downstream Utility: The Gateway to Bioactive Amines

The nitrovinyl group is rarely the "end of the road." It is most valuable as a synthetic handle. The reduction of the nitrovinyl group transforms the pyrazole into a tryptamine analog (specifically, a pyrazolyl-ethylamine).

Reaction Divergence Pathway

Divergence Nitrovinyl Nitrovinyl Pyrazole (Scaffold) Reduction Reduction (LiAlH₄ or H₂/Pd-C) Nitrovinyl->Reduction Michael Michael Addition (R-SH / R-NH₂) Nitrovinyl->Michael Diels Diels-Alder (Diene) Nitrovinyl->Diels Amine Aminoethyl Pyrazole (Bioactive Amine) Reduction->Amine Complete Saturation Adduct Covalent Adduct (Enzyme Inhibition) Michael->Adduct Cysteine Targeting Fused Fused Ring System (Polycycles) Diels->Fused [4+2] Cycloaddition

Caption: Synthetic divergence of the nitrovinyl pyrazole scaffold. The reduction pathway (left) is critical for generating CNS-active agents.

Critical Reduction Note

Direct reduction of the nitrovinyl group to the primary amine is best achieved using Lithium Aluminum Hydride (LiAlH₄) in dry THF. Catalytic hydrogenation (H₂/Pd-C) often stops at the saturated nitroalkane or yields the oxime intermediate unless high pressure and acidic media are used.

References

  • Knorr, L. (1883).[2] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.

  • Henry, L. (1895). Formation of Nitro-alcohols. Comptes Rendus. (Foundational description of the Nitroaldol reaction).
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Berichte der deutschen chemischen Gesellschaft.
  • Karakaya, A. (2025).[3] Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.

  • Zrinski, I. (2006).[4] Microwave-Assisted Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition. Heterocycles.

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). (Mechanistic verification).

  • RSC Publishing. (2023). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide.

Sources

Protocols & Analytical Methods

Method

Application Note: A Detailed Protocol for the Synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole via the Henry Reaction

Abstract This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved thro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through the Henry (nitroaldol) reaction, a classic and efficient carbon-carbon bond-forming strategy. This document elucidates the underlying reaction mechanism, offers a step-by-step experimental procedure, provides troubleshooting guidance, and outlines essential safety precautions. Designed for researchers, chemists, and drug development professionals, this application note aims to deliver a robust and reproducible methodology grounded in established chemical principles. The pyrazole scaffold is a privileged structure in pharmacology, known for a wide spectrum of biological activities, making its derivatives, such as the title compound, of significant interest.[1][2][3][4]

Introduction: The Significance of Pyrazoles and the Henry Reaction

The pyrazole nucleus is a cornerstone in the development of therapeutic agents, with derivatives exhibiting anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The functionalization of this scaffold is key to modulating its biological activity. The target molecule, 1-Methyl-4-(2-nitroethenyl)pyrazole, incorporates a nitroethenyl group, a versatile functional handle that can be readily transformed into other valuable moieties, such as amino groups, making it a strategic intermediate for library synthesis in drug discovery programs.

The chosen synthetic route is the Henry reaction, a base-catalyzed condensation between a nitroalkane and a carbonyl compound.[5][6] Discovered by Louis Henry in 1895, this reaction is analogous to the aldol condensation and is highly valued for its reliability in forming new carbon-carbon bonds.[7] The initial product is a β-nitro alcohol, which can often be dehydrated, sometimes in situ, to yield a nitroalkene.[6][7] This guide will detail the condensation of 1-methyl-4-formylpyrazole with nitromethane, followed by dehydration to yield the target nitroalkene.

Reaction Mechanism: The Henry Condensation Pathway

The synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole proceeds through a two-stage mechanism: a base-catalyzed nitroaldol addition followed by dehydration. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

  • Deprotonation: The reaction is initiated by a base, which abstracts an acidic α-proton from nitromethane. This forms a resonance-stabilized nitronate anion, the key nucleophile in this transformation.[8][9][10]

  • Nucleophilic Attack: The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 1-methyl-4-formylpyrazole. This step forms a new carbon-carbon bond and results in a β-nitro alkoxide intermediate.[7][9]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base, yielding the β-nitro alcohol intermediate, 1-(1-methyl-1H-pyrazol-4-yl)-2-nitroethanol.[7][8]

  • Dehydration: In the presence of a base and often with heating, the β-nitro alcohol undergoes elimination of a water molecule. This is facilitated by the abstraction of the proton on the carbon bearing the nitro group, leading to the formation of the conjugated nitroalkene, 1-Methyl-4-(2-nitroethenyl)pyrazole, as the final product.[5][9]

Fig. 1: Mechanism of the Henry reaction for pyrazole synthesis.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1-Methyl-4-formylpyrazole≥97%Sigma-AldrichStarting aldehyde.
Nitromethane≥96%, ACS ReagentAcros OrganicsReactant and solvent.
Ammonium acetate≥98%Fisher ScientificBasic catalyst.
MethanolACS GradeVWRSolvent for recrystallization.
Ethyl acetateACS GradeVWRExtraction solvent.
Deionized Water--For work-up.
Brine (Saturated NaCl solution)--For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory Grade-Drying agent.
Round-bottom flask (100 mL)--Reaction vessel.
Reflux condenser--
Magnetic stirrer and stir bar--
Heating mantle--
Separatory funnel--For extraction.
Rotary evaporator--For solvent removal.
Buchner funnel and filter paper--For collecting solid product.
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methyl-4-formylpyrazole (5.5 g, 50 mmol).

  • Addition of Reagents: Add nitromethane (25 mL, approx. 465 mmol), which serves as both a reactant and the solvent. To this solution, add ammonium acetate (1.93 g, 25 mmol) as the catalyst.[11]

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 100-105 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 100 mL of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product, typically a yellow to brown solid, can be purified by recrystallization from a minimal amount of hot methanol.

    • Dissolve the crude solid in hot methanol and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Characterization

The identity and purity of the final product, 1-Methyl-4-(2-nitroethenyl)pyrazole (CAS: 3156-58-9), should be confirmed by standard analytical techniques.

ParameterExpected Value
Appearance Yellow solid
Molecular Formula C₆H₇N₃O₂[12]
Molecular Weight 153.14 g/mol [12]
¹H NMR (CDCl₃)δ (ppm): 7.85 (s, 1H), 7.65 (s, 1H), 7.55 (d, J=13.6 Hz, 1H), 7.25 (d, J=13.6 Hz, 1H), 3.95 (s, 3H).
IR (KBr)ν (cm⁻¹): ~1640 (C=C), ~1510 (NO₂ asym), ~1340 (NO₂ sym).
Melting Point ~110-114 °C
Yield 75-85% (typical)
Experimental Workflow Diagram

Synthesis_Workflow A 1. Reagent Charging - 1-Methyl-4-formylpyrazole - Nitromethane - Ammonium Acetate B 2. Reaction - Reflux at 100-105 °C - 4-6 hours A->B Heat C 3. Work-up - Cool to RT - Quench with H₂O B->C TLC Monitoring D 4. Extraction - Ethyl Acetate C->D E 5. Washing - H₂O and Brine D->E F 6. Drying & Concentration - Dry with MgSO₄ - Rotary Evaporation E->F G 7. Purification - Recrystallization from Methanol F->G Crude Product H 8. Characterization - NMR, IR, MP - Final Product G->H Pure Solid

Fig. 2: Step-by-step workflow for the synthesis protocol.

Troubleshooting Guide

Even robust protocols can encounter issues. The inherent instability of some β-nitro alcohols can lead to side reactions like the retro-Henry reaction.[13][14]

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Catalyst is inactive or insufficient. 3. Retro-Henry reaction dominating.[13][14]1. Extend reaction time and confirm completion by TLC. 2. Use fresh ammonium acetate. 3. Ensure temperature does not significantly exceed reflux; avoid overly harsh basic conditions.
Oily Crude Product Presence of unreacted starting materials, side products, or residual solvent.[13]Analyze crude by TLC or ¹H NMR to identify impurities. Attempt purification via column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) if recrystallization fails.
Formation of Side Products 1. Polymerization of the nitroalkene. 2. Michael addition of nitronate to the product.1. Avoid prolonged heating after the reaction is complete. 2. Ensure an appropriate stoichiometry of reactants; do not use a large excess of nitromethane if this becomes an issue.
Difficulty in Crystallization Product is impure or an incorrect solvent is being used.Try a different solvent system for recrystallization (e.g., Ethanol, Isopropanol). If impurities are the cause, pre-purify by column chromatography.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Conduct all operations within a certified chemical fume hood.

  • Nitromethane: Is a flammable liquid and is toxic upon inhalation and skin contact. It can form explosive mixtures with certain materials. Handle with care, away from ignition sources.

  • 1-Methyl-4-formylpyrazole: May cause skin and eye irritation. Avoid direct contact.

  • Ammonium Acetate: Handle in a way that minimizes dust generation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole via the Henry reaction. By explaining the underlying chemical principles and offering practical guidance on execution, purification, and troubleshooting, this document serves as a valuable resource for researchers engaged in synthetic and medicinal chemistry. The successful synthesis of this pyrazole derivative opens avenues for the development of novel compounds with potential therapeutic applications.

References

  • Henry reaction. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Henry Reaction. (n.d.). Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Henry reaction. (n.d.). Name-Reaction.com. Retrieved February 14, 2026, from [Link]

  • Previously reported mechanisms of the Henry reaction with aldehydes and... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Three-component Reaction for Pyrazole Synthesis. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. (2018). Scientific Research Publishing. Retrieved February 14, 2026, from [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. (2007). New Journal of Chemistry (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • Biocatalytic Approaches to the Henry (Nitroaldol) Reaction. (2012). Almac. Retrieved February 14, 2026, from [Link]

  • Reaction of Henry adducts with aqueous sodium borohydride. (2015). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). PMC. Retrieved February 14, 2026, from [Link]

  • Louis Henry: The Henry reaction and other organic syntheses. (2017). Redalyc. Retrieved February 14, 2026, from [Link]

  • 1-methyl-4-[(e)-2-nitroethenyl]-1h-pyrazole. (n.d.). PubChemLite. Retrieved February 14, 2026, from [Link]

  • Henry reaction resubmission. (n.d.). OSTI.GOV. Retrieved February 14, 2026, from [Link]

  • Novel Pyrazole Derivatives Having Mono/Di Chiral Centered Group as Organocatalyst for Henry Reaction. (2020). Macedonian Journal of Chemistry and Chemical Engineering. Retrieved February 14, 2026, from [Link]

  • Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot synthesis of 1,2-diketones. (2015). RSC Publishing. Retrieved February 14, 2026, from [Link]

  • Bioactive formylpyrazole analogues: synthesis, antimicrobial, antioxidant and molecular docking studies. (2017). SciSpace. Retrieved February 14, 2026, from [Link]

  • Reaction path for synthesis of formylpyrazoles 4(a-f) Synthesis of... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies. Retrieved February 14, 2026, from [Link]

  • An expedient synthesis of some new Pyrazole, Pyrazolone, Hydrazone and Thiosemicarbazide. (n.d.). Sciforum. Retrieved February 14, 2026, from [Link]

  • Synthesis of heterocyclic compounds from 4-formylpyrazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)... (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. (2019). PDF. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of 1-methyl-3, 4, 5-trinitropyrazoles. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. Retrieved February 14, 2026, from [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). PDF. Retrieved February 14, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. Retrieved February 14, 2026, from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC. Retrieved February 14, 2026, from [Link]

  • Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2022). orientjchem.org. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Catalytic Hydrogenation Protocols for Nitrovinyl Pyrazoles

Abstract & Scope This application note details the optimized protocols for the catalytic hydrogenation of nitrovinyl pyrazoles to yield 2-(1H-pyrazol-1-yl)ethanamines (aminoethyl pyrazoles). These scaffolds are critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocols for the catalytic hydrogenation of nitrovinyl pyrazoles to yield 2-(1H-pyrazol-1-yl)ethanamines (aminoethyl pyrazoles). These scaffolds are critical pharmacophores in kinase inhibitors (e.g., Janus kinase targets) and histamine analogs.

Unlike simple nitroalkene reductions, nitrovinyl pyrazoles present unique challenges: catalyst poisoning via the pyrazole nitrogen lone pair and reaction stalling at the hydroxylamine intermediate. This guide provides a mechanistic understanding of these failure modes and offers two validated protocols: a High-Pressure Method (Method A) for scale-up and complete conversion, and an Atmospheric Transfer Method (Method B) for bench-scale optimization.

Mechanistic Insight: The "Poison & Stall" Challenge

To ensure reproducibility, one must understand the causality behind the common failure modes in this reaction.

The Chemoselectivity Hierarchy

In the hydrogenation of


-nitrovinyl pyrazoles, the reaction proceeds through a cascade. The alkene (C=C) typically reduces first, followed by the nitro group (

). However, the reduction of the intermediate hydroxylamine (

) to the amine (

) is the rate-determining step (RDS) and is highly sensitive to pH.
The Pyrazole Coordination Problem

The


 nitrogen of the pyrazole ring is a competent ligand for transition metals (Pd, Pt). In neutral media, the substrate coordinates to the catalyst surface, effectively "poisoning" the active sites.
  • Solution: Conducting the reaction in acidic media (HCl or Acetic Acid) protonates the pyrazole nitrogen (

    
    ), rendering it non-coordinating and keeping the catalyst active.
    
Mechanistic Pathway Visualization

The following diagram illustrates the reaction cascade and the critical "Stall Zone" where dimerization or incomplete reduction occurs.

G sub Nitrovinyl Pyrazole (Substrate) inter1 Nitroethyl Pyrazole (Intermediate 1) sub->inter1 H2, Pd/C (Fast) poison Catalyst Poisoning (Coordination) sub->poison Neutral pH inter2 Nitroso Intermediate inter1->inter2 H2 inter3 Hydroxylamine (STALL ZONE) inter2->inter3 H2 prod Aminoethyl Pyrazole (Target) inter3->prod H2, H+ (Slow/RDS) dimer Azo/Hydrazo Dimers (Side Product) inter3->dimer Basic pH Condensation

Caption: Reaction cascade showing the critical 'Stall Zone' at the hydroxylamine stage and the diversion to dimer formation under non-acidic conditions.

Experimental Protocols

Method A: High-Pressure Hydrogenation (Parr Apparatus)

Application: Scale-up (>5g), stubborn substrates, or when quantitative conversion is required. Self-Validating Check: The consumption of


 should be monitored. A cessation of uptake at 66% theoretical volume indicates stalling at the hydroxylamine.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: 4-(2-nitrovinyl)-1H-pyrazole derivative.

  • Catalyst: 10% Pd/C (Type 39 or equivalent, 50% water wet). Note: Use wet catalyst to minimize pyrophoric risk.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Additive: Concentrated HCl (1.1 eq relative to expected amine) or Glacial Acetic Acid (10% v/v).

  • Equipment: Parr Hydrogenator or high-pressure autoclave.

Step-by-Step Procedure
  • Preparation: In the glass liner of the autoclave, dissolve the nitrovinyl pyrazole (10 mmol) in MeOH (50 mL).

  • Acidification: Add concentrated HCl (11 mmol). Rationale: This protonates the final amine product to form the hydrochloride salt, preventing it from poisoning the catalyst, and accelerates hydroxylamine reduction.

  • Catalyst Addition: Under a gentle stream of nitrogen (to displace air), carefully add 10% Pd/C (10 wt% loading relative to substrate mass).

  • Purge: Seal the reactor. Purge with

    
     (3x, 30 psi) followed by 
    
    
    
    (3x, 30 psi).
  • Reaction: Pressurize to 50 psi (3.5 bar)

    
    . Shake/stir vigorously at RT to 40°C .
    
    • Checkpoint: Monitor pressure drop. If uptake stops prematurely, increase temp to 50°C.

  • Workup:

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter through a Celite pad (keep wet to prevent fire). Wash with MeOH.

    • Concentrate filtrate to yield the amine hydrochloride salt.

    • Optional: Neutralize with

      
       and extract with DCM if the free base is required (Note: Free base aminoethyl pyrazoles are highly water-soluble; salting out may be needed).
      
Method B: Atmospheric Transfer Hydrogenation (Balloon/Open Vessel)

Application: Bench-scale (<1g), labs without pressure vessels, or functional groups sensitive to high pressure. Mechanism: Uses Ammonium Formate as a hydrogen donor, which often provides better selectivity and safety than


 gas balloons.
Reagents & Equipment[1][2][3][4][5]
  • Substrate: Nitrovinyl pyrazole.

  • Catalyst: 10% Pd/C (dry or wet).

  • H-Donor: Ammonium Formate (

    
    ).
    
  • Solvent: Methanol (degassed).

Step-by-Step Procedure
  • Setup: Equip a round-bottom flask with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve substrate (1 mmol) in dry MeOH (10 mL).

  • Catalyst: Add 10% Pd/C (20 wt% loading). Rationale: Higher loading is needed for transfer hydrogenation.

  • Donor Addition: Add Ammonium Formate (5-10 equivalents) in one portion.

  • Reaction: Heat to Reflux (65°C) .

    • Observation: Vigorous gas evolution (

      
      , 
      
      
      
      ) will occur. This provides the "self-stirring" effect and reducing atmosphere.
  • Monitoring: Check TLC/LCMS after 1 hour.

    • Checkpoint: If the intermediate hydroxylamine persists (M-16 peak relative to amine), add more Ammonium Formate and continue reflux.

  • Workup: Filter hot through Celite. Concentrate. The product will often be the formate salt.

Troubleshooting & Optimization Matrix

Use this table to diagnose reaction failures based on LCMS/NMR data.

SymptomProbable CauseCorrective Action
No Reaction Catalyst PoisoningEnsure acidic conditions (pH < 3). Switch to Pearlman’s Catalyst (

).
Stalled at Hydroxylamine (

)
Insufficient Acidity or PressureAdd 5% AcOH. Increase pressure to 60 psi. Increase Temp to 50°C.
Dimer Formation (Azo compounds)Basic ConditionsCRITICAL: The reaction medium must be acidic. Basic intermediates condense to form dimers.
De-halogenation (if Cl/Br present)Over-reductionSwitch catalyst to Pt/C (sulfided) or Raney Nickel . Avoid Pd/C.
Low Mass Balance Product stuck on CatalystThe amine product coordinates to Carbon.[6] Wash Celite cake with 10%

in MeOH.

Safety Protocols (Standard Operating Procedures)

  • Pyrophoric Hazards: Dry Pd/C ignites instantly in the presence of methanol vapors and air.

    • Protocol: Always wet the catalyst with water (or use 50% wet type) before adding solvent. Add solvent to the catalyst under an inert blanket (

      
      /Ar).
      
  • Hydrogen Gas: Explosive range 4-75% in air.

    • Protocol: Ensure all vessel seals are rated for the target pressure. Use a blast shield for glass reactors pressurized >15 psi.

  • Exotherms: Nitro group reduction is highly exothermic (

    
    ).
    
    • Protocol: On scales >10g, add hydrogen in stages or control temperature via a cooling jacket.

References

  • Catalytic Hydrogenation of Pyrazoles and Poisoning Effects

    • Title: "Catalytic hydrogenation of 1 and 2-pyrazoline. Isolation of pyrazolidine and process schemes."
    • Source: ResearchGate[7][8][9][10]

    • URL:[Link]

  • General Nitro Reduction Protocols & Mechanisms

    • Title: "A Mechanistic Guide to Nitro Group Reduction: A Compar
    • Source: BenchChem Application Notes[11]

  • Transfer Hydrogenation Methodologies

    • Title: "Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines."
    • Source: Ursinus College Chemistry Honors Papers[3]

    • URL:[Link]

  • Catalyst Deactivation by Nitrogen Heterocycles

    • Title: "Poisoning effect of nitrogen on precious metal on carbon catalysts."[10]

    • Source: ResearchGate / Reaction Kinetics Mechanisms and C
    • URL:[Link]

Sources

Method

1-Methyl-4-(2-nitroethenyl)pyrazole in Diels-Alder cycloaddition

Application Note: 1-Methyl-4-(2-nitroethenyl)pyrazole in Diels-Alder Cycloaddition Executive Summary This guide details the utilization of 1-Methyl-4-(2-nitroethenyl)pyrazole (CAS: 3156-58-9) as a highly reactive, electr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-Methyl-4-(2-nitroethenyl)pyrazole in Diels-Alder Cycloaddition

Executive Summary

This guide details the utilization of 1-Methyl-4-(2-nitroethenyl)pyrazole (CAS: 3156-58-9) as a highly reactive, electron-deficient dienophile in Diels-Alder [4+2] cycloadditions. The presence of the nitro group (


) significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the vinyl system, facilitating rapid normal electron demand (NED) reactions with electron-rich dienes. The resulting adducts—functionalized nitrocyclohexenes—are critical scaffolds in the synthesis of neuroactive amino acids, alkaloids, and pyrazole-based pharmaceuticals (e.g., JAK inhibitors).

Mechanistic Principles & Reactivity Profile

Electronic Activation

The substrate features a "push-pull" electronic system. The pyrazole ring is electron-rich (heteroaromatic donor), but the nitrovinyl arm is strongly electron-withdrawing.

  • LUMO Lowering: The nitro group exerts a strong

    
     (inductive) and 
    
    
    
    (mesomeric) effect, making the
    
    
    -carbon highly electrophilic.
  • Regioselectivity: In reactions with unsymmetrical dienes (e.g., isoprene), the "ortho" and "para" rules apply. The high coefficient at the

    
    -carbon of the nitroalkene typically directs the most nucleophilic terminus of the diene to this position.
    
  • Stereoselectivity: The reaction generally favors the endo adduct kinetically due to Secondary Orbital Interactions (SOI) between the nitro group's

    
    -orbitals and the developing 
    
    
    
    -bond of the diene.
Pathway Visualization

DielsAlderMechanism cluster_orbitals Orbital Interaction Reactants Reactants (Diene + Dienophile) TS Transition State [4+2] Concerted Asynchronous Reactants->TS HOMO(diene) -> LUMO(dienophile) Endo Endo Adduct (Kinetic Product) TS->Endo Fast (SOI) Exo Exo Adduct (Thermodynamic Product) TS->Exo Slow (Steric) Endo->Exo Thermal Isomerization (Retro-DA) LUMO LUMO: Nitroalkene (Low Energy) HOMO HOMO: Diene (High Energy) HOMO->LUMO Gap < 2.0 eV

Figure 1: Mechanistic pathway favoring endo-selectivity via HOMO-LUMO interaction.

Experimental Protocols

Protocol A: Thermal Cycloaddition (General Purpose)

Best for: Stable dienes (Cyclopentadiene, Anthracene) and initial screening.

Materials:

  • 1-Methyl-4-(2-nitroethenyl)pyrazole (1.0 equiv)

  • Cyclopentadiene (freshly cracked, 3.0 – 5.0 equiv)

  • Solvent: Toluene (anhydrous) or Dichloromethane (DCM)

  • Inert Atmosphere: Nitrogen (

    
    ) or Argon
    

Step-by-Step Procedure:

  • Preparation: Dissolve 1-Methyl-4-(2-nitroethenyl)pyrazole (153 mg, 1.0 mmol) in anhydrous Toluene (5 mL) in a sealable pressure tube or round-bottom flask.

  • Addition: Add freshly cracked cyclopentadiene (250 µL, ~3.0 mmol) via syringe.

    • Note: Excess diene is used to prevent polymerization of the dienophile and drive the reaction to completion.

  • Reaction:

    • Option 1 (Room Temp): Stir at 25°C for 12–24 hours. Monitor by TLC (SiO2, Hexane/EtOAc).

    • Option 2 (Reflux): If conversion is <50% after 4 hours, heat to 80–110°C for 4–6 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove solvent and excess diene.

    • Caution: Do not overheat the residue as retro-Diels-Alder can occur.

  • Purification: Purify the crude residue via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient 10%

      
       30% EtOAc in Hexanes.
      
    • Expected Product: A mixture of endo (major) and exo (minor) bicyclic nitro-adducts.

Protocol B: Lewis Acid Catalyzed (High Stereocontrol)

Best for: Sensitive substrates or maximizing endo-selectivity.

Catalyst: Diethylaluminum chloride (


) or Titanium Tetrachloride (

).

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck flask and cool to -78°C under Argon.

  • Dissolution: Dissolve the dienophile (1.0 mmol) in dry DCM (10 mL).

  • Catalyst Addition: Add

    
     (1.0 M in Hexanes, 1.2 equiv) dropwise. Stir for 15 min to coordinate the Lewis Acid to the nitro group oxygens.
    
    • Mechanism:[1][2][3][4][5][6] Coordination lowers the LUMO further, accelerating the reaction and locking conformation.

  • Diene Addition: Add the diene (1.5 equiv) slowly to maintain low temperature.

  • Reaction: Stir at -78°C for 2–4 hours, then allow to warm slowly to 0°C.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x), dry over

    
    , and concentrate.
    

Data Analysis & Scope

The following table summarizes expected reactivity based on heteroaryl-nitroalkene analogs (e.g., imidazole derivatives).

DieneConditionsMajor IsomerYield (Est.)[7][8][9]Notes
Cyclopentadiene Toluene, 80°C, 4hEndo (Nitro)85-95%Standard benchmark; high conversion.
Isoprene Toluene, 110°C, Sealed TubePara-isomer70-80%Regioselective; requires higher heat.
Danishefsky’s Diene DCM, 0°C,

cat.
Endo60-75%Hydrolysis required post-reaction to yield ketone.
Anthracene Xylene, 140°C, 24hSym-adduct40-50%Slow kinetics due to steric bulk; reversible.

Experimental Workflow Diagram

Workflow Start Start: 1-Methyl-4-(2-nitroethenyl)pyrazole Solvent Dissolve in Toluene/DCM Start->Solvent DieneAdd Add Diene (3-5 equiv) (Cyclopentadiene/Isoprene) Solvent->DieneAdd ConditionCheck Check Reactivity DieneAdd->ConditionCheck Thermal Thermal Path Heat to 80-110°C ConditionCheck->Thermal Standard Catalytic Catalytic Path Add Lewis Acid (-78°C) ConditionCheck->Catalytic High Selectivity Monitor Monitor TLC (Disappearance of Dienophile) Thermal->Monitor Catalytic->Monitor Workup Workup Evaporate & Column Chromatography Monitor->Workup Product Final Product (Nitro-Cyclohexene Derivative) Workup->Product

Figure 2: Decision tree for selecting thermal vs. catalytic protocols.

Expert Tips & Troubleshooting

  • Polymerization Risk: Nitroalkenes can polymerize under strongly basic conditions. Ensure all glassware is base-free. If using a Lewis Acid, avoid amine bases during the quench until the acid is fully neutralized.

  • Diene Purity: Cyclopentadiene dimerizes to dicyclopentadiene at room temperature. It must be cracked (distilled) immediately before use for Protocol A.

  • Post-Synthetic Utility: The nitro group in the product is a versatile handle.

    • Reduction:

      
       or 
      
      
      
      yields the amine.
    • Nef Reaction: Treatment with base followed by acid converts the nitro group to a ketone.

References

  • Diels-Alder Reaction Overview. Organic Chemistry Portal. Available at: [Link]

  • Hetero-Diels-Alder Reactivity. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Diels-Alder reaction of (E)-4-(2-nitroethenyl)-1H-imidazoles. (Analogous Chemistry). ResearchGate.[10] Available at: [Link]

  • Reactivity of Nitroalkenes in Diels-Alder Reactions. Core.ac.uk. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Methyl-4-(2-nitroethenyl)pyrazole Stability &amp; Handling

[1] Case ID: NITRO-PYR-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary: The "Michael Acceptor" Trap Welcome to the technical support hub...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: NITRO-PYR-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary: The "Michael Acceptor" Trap

Welcome to the technical support hub for 1-Methyl-4-(2-nitroethenyl)pyrazole . If you are accessing this guide, you have likely encountered the "brown gum" phenomenon or unexplained yield loss.

The Core Problem: This molecule is a nitroalkene .[2][3] The nitro group (


) is strongly electron-withdrawing, pulling electron density away from the vinyl double bond.[1] This makes the 

-carbon (the one furthest from the pyrazole ring) highly electrophilic.[1]

It functions as a potent Michael Acceptor .

  • Trigger: Even trace amounts of bases (amines, hydroxides) or nucleophiles (water, alcohols) can attack this position, initiating a chain-reaction anionic polymerization.

  • Result: The crystalline yellow solid collapses into an intractable brown oligomer.

This guide replaces standard operating procedures with a "defensive chemistry" approach to prevent this cascade.

Module 1: Critical Troubleshooting (Q&A)

Ticket #1: "My solid product turned into a sticky brown gum overnight."

Diagnosis: Anionic Polymerization initiated by residual base. Root Cause: The synthesis of nitroalkenes (often via Henry reaction condensation) typically uses a base catalyst (e.g., Ammonium acetate, NaOH, or an amine). If this base is not completely neutralized and removed prior to concentration/drying, it remains in the crystal lattice. Upon storage, it catalyzes the formation of oligomers.

The Fix (Rescue Protocol):

  • Solubilize: Attempt to dissolve the gum in a minimal amount of Dichloromethane (DCM). If it is fully insoluble, it has cross-linked and is unrecoverable.

  • Acid Wash: If soluble, immediately wash the organic phase with 0.1 M HCl or saturated aqueous

    
    . This protonates the anionic chain ends, terminating the polymerization.
    
  • Reprecipitate: Dry the organic layer (

    
    ) and precipitate using a non-polar anti-solvent (e.g., cold Hexane/Heptane).
    
Ticket #2: "I lost 40% mass during Column Chromatography."

Diagnosis: On-column degradation. Root Cause:

  • Silica Acidity/Activity: While nitroalkenes hate base, highly active silica can sometimes act as a surface for radical formation or acid-catalyzed hydration (converting back to the alcohol).

  • Time: The longer the compound sits on the silica, the higher the risk of "tailing" and decomposition.

The Fix:

  • Pre-treat Silica: Deactivate the silica gel slightly by flushing with 1%

    
     (Triethylamine) in Hexane is NOT RECOMMENDED  for this specific compound due to base sensitivity. Instead, ensure the silica is neutral.
    
  • Fast Elution: Use a gradient that moves the compound quickly (

    
     0.3–0.4). Do not let it sit on the column.
    
  • Alternative: Recrystallization (e.g., Ethanol/Water or Toluene) is often superior to chromatography for nitroalkenes to avoid surface-catalyzed degradation.[1]

Ticket #3: "Can I store stock solutions in DMSO or Methanol?"

Diagnosis: Nucleophilic attack.[4] Answer: NO.

  • Methanol: Is a nucleophile. Over time, it will perform a Michael addition across the double bond, destroying your compound.

  • DMSO: While aprotic, it is hygroscopic. Absorbed water acts as a nucleophile.

  • Recommendation: Store only as a dry solid. If a solution is required for bio-assays, prepare it immediately before use in anhydrous DMSO and keep at -20°C.

Module 2: Defensive Synthesis & Workup Protocol

The following workflow is designed to minimize the "Time-Temperature-Base" exposure triad.

Phase 1: The Quench (Critical Step)

Standard error: Rotovapping the reaction mixture directly after the reaction is complete. Correct procedure:

  • Cool reaction mixture to 0°C.

  • Acidify: Add dilute HCl (1M) until pH reaches ~6.0. Do not go too acidic (pH < 2) to avoid protonating the pyrazole ring unnecessarily, but ensure you are definitely not basic.

  • Extract: Use Dichloromethane (DCM) or Ethyl Acetate.

Phase 2: Solvent Removal

Standard error: Heating the water bath to 50°C+ to speed up evaporation. Correct procedure:

  • Add Inhibitor: Add trace BHT (Butylated hydroxytoluene) (approx. 100 ppm) to the flask before evaporation. This scavenges any radicals generated by heat.

  • Temperature Limit: Keep water bath < 35°C. Use higher vacuum rather than higher heat.

  • Do Not Dry Completely: Stop evaporation when a slurry forms, then filter. Drying to a "bone dry" film on the glass often initiates thermal polymerization.

Module 3: Visualization of Failure Modes

Diagram 1: The Polymerization Trap

This diagram illustrates the two primary pathways (Anionic vs. Radical) that destroy 1-Methyl-4-(2-nitroethenyl)pyrazole.[1]

PolymerizationPathways cluster_prevention Prevention Strategy Monomer 1-Methyl-4-(2-nitroethenyl)pyrazole (Monomer) Inter_Anion Stabilized Carbanion (Intermediate) Monomer->Inter_Anion Michael Addition (Fast) Inter_Radical Carbon-Centered Radical (Intermediate) Monomer->Inter_Radical Homolysis (Slow) Base Trace Base / Nucleophile (OH-, NH2-, RO-) Base->Inter_Anion Radical Heat / Light / Peroxides Radical->Inter_Radical Polymer Brown Oligomer/Gum (Irreversible) Inter_Anion->Polymer Chain Propagation Inter_Radical->Polymer Radical Coupling Acid Acid Wash (pH < 7) Inhibitor BHT / Dark Storage

Caption: Figure 1. Dual-pathway degradation mechanism.[1] The red path (Anionic) is the most common cause of rapid "gumming" in nitroalkenes.

Diagram 2: Safe Purification Decision Tree

PurificationLogic Start Crude Reaction Mixture Check_pH Check pH Start->Check_pH Acidify Acidify to pH 6 Check_pH->Acidify pH > 7 Solid Is it a Solid? Check_pH->Solid pH <= 7 Acidify->Solid Recryst Recrystallization (Ethanol/Water) Solid->Recryst Yes (Preferred) Column Flash Chromatography (Neutral Silica) Solid->Column No (Oily/Impure) Post_Col Evaporate < 35°C Add BHT Recryst->Post_Col Pre_Col Pre-req: Flush Column with Non-Polar Solvent Column->Pre_Col Pre_Col->Post_Col

Caption: Figure 2. Decision logic for purification. Recrystallization is prioritized to avoid silica-induced degradation.[1]

Module 4: Reference Data

Solvent Compatibility Table[1]
SolventCompatibilityRisk FactorNotes
Dichloromethane ✅ HighLowGood for extraction; non-nucleophilic.[1]
Toluene ✅ HighLowExcellent for recrystallization; high BP requires vacuum removal.
Ethanol/Methanol ⚠️ MediumHigh Nucleophilic. Use only for rapid recrystallization, never for long-term storage.[1]
DMSO/DMF ❌ LowCritical Hygroscopic nature introduces water (nucleophile); difficult to remove without heat.
Acetone ⚠️ MediumMediumCan form enolates that react with the nitroalkene.
Storage Specifications
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen flush (essential).[2]

  • Container: Amber glass (UV protection).[2]

  • Additives: BHT (0.1% w/w) if storing for > 1 month.

References

  • Ballini, R., et al. (2005). "Nitroalkanes and Prochiral Nitroalkenes as Important Building Blocks for the Synthesis of Enantiomerically Pure Bioactive Compounds." Chemical Reviews, 105(3), 933–971.

  • BenchChem Technical Repository. (2025).[2][3] "Preventing polymerization of nitroalkenes in synthesis." BenchChem Troubleshooting Guides. 2

  • Organic Syntheses. (2012). "Three-component Reaction for Pyrazole Synthesis." Organic Syntheses, 89, 5153-68-4.[1] 5

  • CymitQuimica. (2025).[6] "Product Data Sheet: 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole." 1

  • Fisher Scientific. (2025). "Safety Data Sheet: Nitro-pyrazole derivatives." 7

Sources

Optimization

Technical Support Center: Resolving Solubility Issues with 1-Methyl-4-(2-nitroethenyl)pyrazole

Executive Summary 1-Methyl-4-(2-nitroethenyl)pyrazole (also known as 1-methyl-4-(2-nitrovinyl)pyrazole) presents a dual challenge in experimental workflows: intrinsic lipophilicity and chemical reactivity .[1][2] Researc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(2-nitroethenyl)pyrazole (also known as 1-methyl-4-(2-nitrovinyl)pyrazole) presents a dual challenge in experimental workflows: intrinsic lipophilicity and chemical reactivity .[1][2]

Researchers often misidentify data loss as a "solubility issue" when it is actually a stability failure.[2] This compound contains a nitroalkene moiety—a potent Michael acceptor.[2] In nucleophilic buffers (e.g., those containing thiols like DTT or glutathione) or high pH environments, the compound does not merely precipitate; it covalently reacts and degrades.

This guide provides a validated framework to distinguish between insolubility and instability, ensuring accurate stock preparation and assay performance.

Part 1: Solubility Profile & Solvent Selection

Quick Reference: Solubility Data
Solvent SystemSolubility RatingEstimated Max Conc.Usage Recommendation
DMSO Excellent > 50 mMPrimary Stock Solvent. Stable at RT (dark).[1][2]
DMF Good > 25 mMAlternative stock solvent.[2]
Ethanol/Methanol Moderate 1–10 mMUse for synthesis/recrystallization.[2] May require heating.[2][3]
Dichloromethane Good > 10 mMGood for extraction/partitioning.[2]
Water / PBS Poor < 100 µMDo not use for stocks. Requires co-solvent.[2]
Lipid/Surfactant Moderate VariesTween-80 or Cyclodextrins can improve aqueous stability.[1][2]

Part 2: Troubleshooting Guide (Q&A)

Section A: Stock Preparation & Storage

Q1: My compound precipitates immediately when I add water to the solid. How do I make a stock solution? A: Do not attempt to dissolve the solid directly in aqueous media.

  • The Science: The nitrovinyl group and the aromatic pyrazole ring create a planar, lipophilic structure with high lattice energy and no significant hydrogen bond donors.

  • The Protocol:

    • Weigh the solid into a glass vial (avoid plastics for long-term storage of concentrated nitro-compounds).[1][2]

    • Dissolve in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at room temperature.

    • Store aliquots at -20°C, protected from light.

Q2: Can I use ethanol as a stock solvent? A: It is not recommended for long-term storage.[1][2]

  • Reasoning: Ethanol is protic and nucleophilic.[2] Over time, or if the ethanol absorbs atmospheric moisture, the nitroalkene group can undergo slow degradation or solvent addition. DMSO is aprotic and chemically inert toward the Michael acceptor motif under storage conditions.

Section B: Aqueous Dilution & Assay Optimization

Q3: When I dilute my DMSO stock into PBS (pH 7.4), the solution turns cloudy. How do I fix this? A: This is "crash-out" precipitation.[1][2] You have exceeded the kinetic solubility limit.

  • Immediate Fix:

    • Reduce the Final Concentration: Ensure your final assay concentration is ≤ 100 µM.

    • Step-wise Dilution: Do not jump from 50 mM stock to 100 µM aqueous. Create an intermediate dilution (e.g., 1 mM in 10% DMSO/Water) before the final spike.

    • Add Surfactant: Pre-condition your buffer with 0.05% Tween-80 or 0.1% Pluronic F-127 .[1][2] This creates micelles that sequester the lipophilic compound, preventing aggregation.

Q4: I am running a kinase assay with DTT (Dithiothreitol). The compound dissolves, but I see no activity. Is it insoluble? A: It is likely degraded , not insoluble.

  • Critical Mechanism: The 2-nitrovinyl group is a Michael acceptor .[1][2] It reacts rapidly with thiols (DTT,

    
    -mercaptoethanol, Glutathione) to form a covalent adduct.[2]
    
    • Reaction:

      
      
      
  • The Protocol:

    • Remove Thiols: Switch to a thiol-free buffer if possible.

    • Alternative Reducing Agents: If a reducing agent is strictly required for the protein, use TCEP (Tris(2-carboxyethyl)phosphine) .[2] TCEP is less nucleophilic than DTT and less likely to attack the nitroalkene at physiological pH.

Q5: Will adjusting the pH help dissolve the compound? A: Generally, no .

  • The Science: While pyrazoles are basic, the electron-withdrawing nitrovinyl group significantly lowers the pKa of the pyrazole nitrogens (likely < 2.0).

  • Risk: To protonate this compound, you would need a pH < 2. This is incompatible with most biological assays.[2] Conversely, high pH (> 8.[2]0) increases the risk of hydroxide attacking the double bond (Michael addition of water).

  • Recommendation: Maintain pH 6.0–7.4. Rely on co-solvents (DMSO), not pH, for solubility.[2]

Part 3: Validated Workflows

Workflow 1: Solubility vs. Stability Diagnostic

Use this logic flow to determine if your issue is physical (solubility) or chemical (stability).

SolubilityDiagnostic Start Issue: Low Signal or Precipitate CheckSolvent 1. Check Solvent System Is DMSO < 5%? Start->CheckSolvent VisualCheck 2. Visual Inspection Is solution cloudy? CheckSolvent->VisualCheck Dilution OK Cloudy Yes: Physical Precipitation VisualCheck->Cloudy Clear No: Solution is Clear VisualCheck->Clear CheckBuffer 3. Check Buffer Composition Contains DTT, GSH, or Cysteine? Clear->CheckBuffer ThiolsPresent Yes: Chemical Degradation (Michael Addition) CheckBuffer->ThiolsPresent NoThiols No Thiols Present CheckBuffer->NoThiols CheckLight 4. Check Light Exposure Was sample exposed to light > 1hr? NoThiols->CheckLight LightExposed Yes: Photodegradation (Isomerization) CheckLight->LightExposed Stable System Likely Stable Check Target/Assay Design CheckLight->Stable

Figure 1: Diagnostic decision tree for isolating solubility vs. stability failures.

Workflow 2: Aqueous Formulation Protocol

Objective: Prepare a stable 100 µM working solution in PBS.

  • Prepare Stock: Dissolve 1.53 mg of compound in 1.0 mL anhydrous DMSO (10 mM Stock).

  • Prepare Vehicle: Create a "Intermediate Diluent" of PBS containing 0.1% Tween-80 .

  • Dilution Step 1 (10x): Add 10 µL of 10 mM Stock to 90 µL of DMSO (1 mM Intermediate).

  • Dilution Step 2 (Final): Slowly add 100 µL of 1 mM Intermediate to 900 µL of the Vehicle (PBS + Tween) while vortexing.

    • Final Composition: 100 µM Compound, 10% DMSO, 0.09% Tween-80.[2]

    • Note: If 10% DMSO is toxic to your cells, reduce the initial concentration or use a higher dilution factor, but ensure the compound concentration remains below the precipitation threshold (likely ~50-100 µM).

References

  • BenchChem Technical Support. (2025).[2][3][4][5] Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. Retrieved from [1][2]

  • Guo, H., et al. (2022).[2][6] "DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction." Organic Letters, 24, 228-233.[2][6] [1][2][6]

  • PubChem. (n.d.).[2] Compound Summary: 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole.[1][2] National Library of Medicine.[2] Retrieved from [1][2]

  • Varandal, A. B., et al. (2013).[2][7] "Different approaches toward the enhancement of Drug Solubility: A Review." Journal of Advanced Pharmacy Education & Research, 3(4). Retrieved from [1][2]

  • Cayman Chemical. (2022).[2][8] Product Information: Pyrazinamide (Analogous Solubility Data). Retrieved from [1][2]

Sources

Troubleshooting

Technical Support: Controlling E/Z Isomerism in 1-Methyl-4-(2-nitroethenyl)pyrazole

Topic: Optimization of Stereoselectivity in Nitrovinyl Pyrazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Guide (Q&A Format) Executive Summary The synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Stereoselectivity in Nitrovinyl Pyrazole Synthesis Audience: Medicinal Chemists, Process Development Scientists Content Type: Technical Support Guide (Q&A Format)

Executive Summary

The synthesis of 1-Methyl-4-(2-nitroethenyl)pyrazole typically proceeds via the Henry reaction (nitroaldol condensation) between 1-methyl-4-pyrazolecarboxaldehyde and nitromethane. While the (E)-isomer (trans) is the thermodynamically favored product, experimental variables often lead to mixtures containing the (Z)-isomer (cis). This guide addresses the mechanistic control, purification, and characterization required to isolate the desired isomer with high purity.

Part 1: Synthesis & Formation (The Henry Reaction)[1][2]

Q1: I am obtaining a 60:40 mixture of E/Z isomers. How do I shift the reaction to favor the (E)-isomer exclusively?

A: The formation of the (E)-isomer is driven by thermodynamic control during the dehydration step. A high Z-content suggests the reaction is stopping at the intermediate


-nitroalcohol stage or is under kinetic control during elimination.
  • Mechanism: The reaction proceeds in two stages:[1] (1) Nucleophilic attack of nitromethane anion on the aldehyde to form a

    
    -nitroalcohol, followed by (2) Dehydration to the alkene.
    
  • Corrective Action:

    • Promote Elimination: Ensure the reaction mixture is heated sufficiently (reflux in acetic acid with ammonium acetate is standard). The heat drives the reversible dehydration toward the more stable (E)-alkene to minimize steric clash between the nitro group and the pyrazole ring.

    • Catalyst Selection: Switch to Ammonium Acetate (

      
      )  in Glacial Acetic Acid . This system acts as both a base (to generate the nitronate) and an acid (to catalyze the elimination of water), strongly favoring the thermodynamic (E)-product.
      
    • Water Removal: Use a Dean-Stark trap or molecular sieves if using non-acidic solvents (e.g., toluene/amine) to drive the equilibrium forward.

Q2: My reaction yield is low, and I see significant polymerization. What is happening? A: Nitroalkenes are Michael acceptors and can undergo polymerization or side reactions with excess nitromethane if the base concentration is too high or the temperature is uncontrolled.

  • Troubleshooting:

    • Reduce base equivalents.

    • Avoid strong mineral bases (NaOH/KOH) which can degrade the pyrazole ring or cause oligomerization.

    • Monitor reaction time strictly; prolonged heating after conversion can lead to degradation.

Part 2: Purification & Isolation

Q3: How can I separate the (E)-isomer from the (Z)-isomer if a mixture forms? A: Separation relies on the significant difference in molecular shape and polarity between the planar (E)-isomer and the more sterically congested (Z)-isomer.

  • Recrystallization (Primary Method): The (E)-isomer typically packs better into crystal lattices.

    • Solvent: Hot Ethanol or Isopropanol.

    • Protocol: Dissolve the crude solid in minimum boiling ethanol. Allow to cool slowly to room temperature, then to

      
      . The (E)-isomer usually precipitates as needles/plates, while the (Z)-isomer remains in the mother liquor.
      
  • Flash Chromatography:

    • The (Z)-isomer is generally less polar (higher

      
      ) due to internal dipole cancellation or shielding, though this varies by solvent system.
      
    • Mobile Phase: Gradient of Hexanes/Ethyl Acetate (start 90:10).

Part 3: Isomerization Protocols

Q4: I isolated the (Z)-isomer, but I need the (E)-isomer. Can I convert it? A: Yes. Thermal or acid-catalyzed isomerization is effective.

  • Protocol: Dissolve the (Z)-enriched material in toluene with a catalytic amount of Iodine (

    
    , 5-10 mol%) or p-TsOH. Reflux for 2-4 hours. The radical or acid-mediated mechanism lowers the rotational barrier, allowing the system to relax to the thermodynamic (E)-state.
    

Q5: I specifically need the (Z)-isomer for a binding study. How do I access it? A: You must use Photochemical Isomerization .

  • Protocol: Dissolve the (E)-isomer in acetonitrile or methanol. Irradiate with UV light (typically 300-365 nm) in a quartz vessel. A photostationary state (PSS) will be reached, often containing 30-50% (Z)-isomer. Separation by chromatography is then required.

Part 4: Characterization (The Self-Validating System)

Q6: How do I definitively distinguish the isomers using NMR? A: The vicinal coupling constant (


) of the vinylic protons is the definitive metric.

Table 1: NMR Parameters for Isomer Identification

Feature(E)-Isomer (Trans)(Z)-Isomer (Cis)
Coupling Constant (

)
13.0 – 16.0 Hz 9.0 – 11.0 Hz
Chemical Shift (

)
Vinylic protons often more downfield due to planarity/conjugation.Vinylic protons may be upfield due to steric twisting breaking conjugation.
NOE Signal Strong NOE between vinylic H and Pyrazole-H / Nitro group (trans-relationship).Strong NOE between the two vinylic protons (cis-relationship).
Visualizing the Isomer Control Workflow

The following diagram illustrates the reaction pathways and decision points for controlling isomerism.

IsomerControl Start Start: 1-Methyl-4-pyrazolecarboxaldehyde + Nitromethane Reaction Henry Reaction (Base-Catalyzed) Start->Reaction Intermediate Intermediate: Beta-Nitroalcohol Reaction->Intermediate Dehydration Dehydration Step (-H2O) Intermediate->Dehydration Heat/Acid E_Isomer (E)-Isomer (Thermodynamic) Target Product Dehydration->E_Isomer Major Path (Thermodynamic Control) Z_Isomer (Z)-Isomer (Kinetic) By-product Dehydration->Z_Isomer Minor Path (Kinetic Control) Purification Recrystallization (EtOH) E_Isomer->Purification Isolate Pure E Photo Photoisomerization (UV Light) E_Isomer->Photo Convert to Z Z_Isomer->Purification Remains in Mother Liquor Isomerization Isomerization (Reflux/I2 or Acid) Z_Isomer->Isomerization Convert to E Isomerization->E_Isomer Photo->Z_Isomer

Caption: Workflow for synthesis, purification, and interconversion of 1-Methyl-4-(2-nitroethenyl)pyrazole isomers.

Standard Operating Procedure (SOP): Synthesis of (E)-1-Methyl-4-(2-nitroethenyl)pyrazole

Objective: Synthesis of >95% pure (E)-isomer.

  • Reagents:

    • 1-Methyl-4-pyrazolecarboxaldehyde (1.0 equiv)

    • Nitromethane (5.0 equiv)

    • Ammonium Acetate (0.5 equiv)

    • Glacial Acetic Acid (Solvent, 5-10 volumes)

  • Procedure:

    • Step 1: Charge the aldehyde, nitromethane, and ammonium acetate into a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add glacial acetic acid.

    • Step 3: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours. Note: Reflux ensures thermodynamic equilibration to the E-isomer.

    • Step 4: Monitor by TLC (EtOAc/Hexane) or HPLC. Look for the disappearance of the aldehyde.

    • Step 5: Cool to room temperature. Pour the mixture into crushed ice/water.

    • Step 6: The yellow solid precipitate is collected by filtration.

    • Step 7: Recrystallize from hot Ethanol to remove trace Z-isomer and oligomers.

  • Validation:

    • Run 1H NMR in DMSO-d6 or CDCl3.

    • Verify vinylic doublet splitting is 13–16 Hz .

References
  • Organic Syntheses, Coll. Vol. 10, p. 550 (2004); Vol. 77, p. 1 (2000). General procedure for Henry reaction and dehydration to nitroalkenes.Link

  • Master Organic Chemistry. The Henry (Nitroaldol) Reaction: Mechanism and Conditions.Link

  • Reich, H. J.

    
    ) in Alkenes. University of Wisconsin-Madison. Link
    
  • Alfa Chemistry. Henry Nitroaldol Reaction Guide.Link

  • Organic Chemistry Portal. Synthesis of Pyrazoles and Nitroalkenes.Link

Sources

Optimization

Stability of 1-Methyl-4-(2-nitroethenyl)pyrazole under acidic conditions

Technical Support Center: 1-Methyl-4-(2-nitroethenyl)pyrazole Introduction Welcome to the technical support guide for 1-Methyl-4-(2-nitroethenyl)pyrazole. This document is designed for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Methyl-4-(2-nitroethenyl)pyrazole

Introduction

Welcome to the technical support guide for 1-Methyl-4-(2-nitroethenyl)pyrazole. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows, particularly under acidic conditions. The stability of 1-Methyl-4-(2-nitroethenyl)pyrazole in acidic media is a critical parameter that can significantly influence reaction outcomes, biological activity, and formulation success. This guide provides in-depth, experience-driven insights into the potential stability challenges, along with practical troubleshooting advice and validated experimental protocols to empower you to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-Methyl-4-(2-nitroethenyl)pyrazole under acidic conditions?

A1: The main stability concern for 1-Methyl-4-(2-nitroethenyl)pyrazole in acidic conditions revolves around the reactivity of the nitroethenyl group. This functional group is susceptible to acid-catalyzed hydrolysis. The stability is highly pH-dependent, with stronger acidic conditions (low pH) potentially promoting degradation.[1][2][3] While the pyrazole ring itself is generally stable to a range of pH conditions, its electronic influence on the nitroethenyl moiety should be considered.[4][5]

Q2: What is the most likely degradation pathway for 1-Methyl-4-(2-nitroethenyl)pyrazole in a strong acidic medium?

A2: The most probable degradation pathway is an acid-catalyzed hydrolysis of the nitroalkene, which is analogous to a Nef-type reaction. This process would involve the protonation of the nitro group, followed by the addition of water to the double bond, ultimately leading to the cleavage of the carbon-nitro bond and the formation of 1-methyl-1H-pyrazole-4-carbaldehyde and nitrous acid.

Q3: What are the expected degradation products I should look for?

A3: The primary expected degradation product is 1-methyl-1H-pyrazole-4-carbaldehyde . Depending on the reaction conditions, other byproducts could potentially form. It is crucial to employ analytical techniques such as HPLC-MS or GC-MS to identify all components in a stressed sample.[6]

Q4: How does the pyrazole ring affect the stability of the nitroethenyl group?

A4: The pyrazole ring is an electron-rich aromatic heterocycle.[4] The nitrogen atoms in the ring can influence the electronic properties of the entire molecule. The specific impact on the stability of the nitroethenyl group would depend on the position of substitution and the overall electron distribution. It is plausible that the pyrazole ring could modulate the reactivity of the nitroalkene compared to a simple nitrostyrene.

Q5: Are there any specific acidic reagents I should be cautious with?

A5: While general acidic conditions can promote hydrolysis, strong mineral acids such as HCl, H2SO4, and HNO3 at elevated temperatures are likely to accelerate degradation. The presence of nucleophiles other than water could also lead to different reaction pathways, such as Michael addition.[7]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
Low yield or incomplete reaction Degradation of 1-Methyl-4-(2-nitroethenyl)pyrazole starting material under acidic reaction conditions.1. Confirm Stability: Perform a preliminary stability test of your starting material under the planned reaction conditions without the other reactants. Analyze by HPLC or TLC to check for degradation. 2. Modify Conditions: If degradation is observed, consider using milder acidic conditions (e.g., weaker acid, lower temperature, shorter reaction time). 3. Protecting Groups: If the nitroethenyl group is not the reactive site of interest, consider if a protection-deprotection strategy is feasible.
Appearance of unexpected peaks in HPLC/TLC analysis Formation of degradation products.1. Characterize Unknowns: Use LC-MS or GC-MS to identify the molecular weights of the unknown peaks. Compare with the expected molecular weight of 1-methyl-1H-pyrazole-4-carbaldehyde. 2. Forced Degradation Study: Perform a controlled forced degradation study (see protocol below) to confirm the identity of the degradation products.
Inconsistent biological assay results The compound may be degrading in the acidic assay buffer.1. Assess Buffer Stability: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation by HPLC. 2. Adjust Buffer pH: If instability is confirmed, investigate if the assay can be performed at a less acidic pH without compromising the biological system.

Experimental Protocols

Protocol 1: Forced Degradation Study of 1-Methyl-4-(2-nitroethenyl)pyrazole under Acidic Conditions

This protocol outlines a systematic approach to assess the stability of the target compound in an acidic environment.

1. Materials and Reagents:

  • 1-Methyl-4-(2-nitroethenyl)pyrazole

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M) for neutralization

  • Volumetric flasks, pipettes, and vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve a known amount of 1-Methyl-4-(2-nitroethenyl)pyrazole in acetonitrile to prepare a 1 mg/mL stock solution.

3. Stress Conditions:

  • In a clean vial, mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of water.

  • Incubate both the acid-stressed sample and the control sample at a controlled temperature (e.g., 50°C).

  • Protect the solutions from light to prevent photolytic degradation.

4. Time-Point Sampling:

  • Withdraw aliquots (e.g., 100 µL) from both the stressed and control samples at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Immediately neutralize the acidic aliquots with an equivalent volume of 0.1 M sodium hydroxide.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated HPLC-UV method. A general-purpose C18 column is a good starting point.

  • Monitor the peak area of the parent compound and any new peaks that appear over time.

Data Presentation: Example Forced Degradation Data
Time (hours)Parent Compound Remaining (%) in ControlParent Compound Remaining (%) in 0.1 M HCl at 50°CArea of Major Degradant Peak (Arbitrary Units)
01001000
299.885.215,340
499.571.530,120
899.252.358,900
2498.915.8105,600

Visualizations

Potential Degradation Pathway

G cluster_0 Acid-Catalyzed Hydrolysis A 1-Methyl-4-(2-nitroethenyl)pyrazole B Protonated Intermediate A->B + H+ C Water Adduct B->C + H2O D 1-methyl-1H-pyrazole-4-carbaldehyde C->D Rearrangement & Elimination E Nitrous Acid C->E Rearrangement & Elimination G cluster_workflow Forced Degradation Workflow prep Prepare 1 mg/mL Stock Solution stress Incubate with 0.1 M HCl at 50°C prep->stress sample Sample at 0, 2, 4, 8, 24h stress->sample neutralize Neutralize with NaOH sample->neutralize analyze Analyze by HPLC-UV neutralize->analyze interpret Interpret Data analyze->interpret

Caption: Workflow for the acidic forced degradation study.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Turell, L., et al. (2021). Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. PubMed, 15(1), 100-111.
  • Turell, L., et al. (2021). Electrophilic characteristics and aqueous behavior of fatty acid nitroalkenes. PMC, 15(1), 100-111.
  • BenchChem. (2025). Stability issues of 1-(m-Nitro-phenyl)-2-nitro-propane under acidic conditions.
  • Wikipedia. (n.d.). Nitroalkene.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (5)....
  • ResearchGate. (n.d.). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study.
  • Zhang, J., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. PMC, 12(3), 255.
  • ResearchGate. (n.d.). The chemical foundations of nitroalkene fatty acid signaling through addition reactions with thiols.
  • Wikipedia. (n.d.). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions.
  • Semantic Scholar. (n.d.). Figure 1 from Biochemistry, genetics and physiology of microbial styrene degradation..
  • Journal of Organic Chemistry. (2005). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac.
  • CymitQuimica. (n.d.). 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole.
  • MDPI. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
  • International Journal of Research and Analytical Reviews. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Molecules. (2022). Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene.
  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Journal of Chemical and Pharmaceutical Research. (2016). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Journal of Advanced Scientific Research. (2021). Pandhurnekar et al., J Adv Sci Res, 2021; ICITNAS: 37-43.
  • Analytica Chimica Acta. (2007). Determination of nitrophenols in environmental samples using stir bar sorptive extraction coupled to thermal desorption gas chromatography-mass spectrometry.
  • ResearchGate. (n.d.). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process.
  • Marine Environmental Research. (2019). Trinitrotoluene degradation kinetics in simulated sediment samples from.
  • BenchChem. (2025). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.
  • ResearchGate. (2025). Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media.
  • Encyclopedia MDPI. (2022). Synthesis and Properties of Pyrazoles.
  • MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
  • ACS Publications. (2021). Reaction Mechanisms Underlying Unfunctionalized Alkyl Nitrate Hydrolysis in Aqueous Aerosols.
  • YouTube. (2014). Acid Induced Hydrolysis of Nitriles.

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Reference Data & Comparative Studies

Validation

Introduction: Deciphering Molecular Structure with Vibrational Spectroscopy

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of Nitrovinyl Pyrazoles In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is param...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of Nitrovinyl Pyrazoles

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Pyrazole derivatives, in particular, form the backbone of numerous pharmacologically active agents.[1][2] When functionalized with a nitrovinyl group (–CH=CH–NO₂), these molecules gain unique electronic and reactive properties, making them valuable synthons in organic synthesis.[3][4] Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique for confirming the successful synthesis and structural integrity of these complex molecules.[5]

This guide provides a comprehensive analysis of the characteristic FTIR absorption peaks for the nitrovinyl group when conjugated with a pyrazole ring. We will dissect the vibrational signatures of the constituent functional groups, explore the diagnostic spectral shifts arising from electronic conjugation, and present a comparative framework against simpler analogues. This analysis is grounded in established spectroscopic principles and supported by experimental data to provide researchers with a reliable interpretive tool.

The Vibrational Fingerprint: Understanding the Key Functional Groups

The FTIR spectrum of a nitrovinyl pyrazole is a composite of the vibrational modes of the nitro group, the vinyl linker, and the pyrazole ring. The electronic interplay between these components—specifically conjugation—causes predictable shifts in their characteristic absorption frequencies, which are key to a definitive structural assignment.

The Nitro Group (–NO₂): A Tale of Two Stretches

The nitro group is characterized by two intense and unmistakable stretching vibrations:

  • Asymmetric Stretch (ν_as(NO₂)): This higher frequency band results from the two N–O bonds stretching out of phase. In simple nitroalkanes, it appears around 1550 cm⁻¹.[6][7]

  • Symmetric Stretch (ν_s(NO₂)): This lower frequency band corresponds to the in-phase stretching of the N–O bonds. For nitroalkanes, this is typically found near 1375 cm⁻¹.[6]

The Effect of Conjugation: When the nitro group is conjugated with a π-system, such as the C=C double bond in the vinyl group and the aromatic pyrazole ring, electron density is delocalized. This resonance effect weakens the N–O bonds, lowering their force constants and shifting both the asymmetric and symmetric stretching bands to lower wavenumbers (a red shift). For aromatic nitro compounds, these peaks are typically observed in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric) .[7][8] This shift is a critical diagnostic indicator of the electronic environment of the nitro group.

The Vinyl Group (–CH=CH–): Probing the Double Bond

The vinyl group provides several key absorption bands:

  • C=C Stretch (ν(C=C)): The stretching of the carbon-carbon double bond in isolated alkenes typically gives rise to a peak in the 1680-1620 cm⁻¹ region.[9] However, similar to the nitro group, conjugation with both the electron-withdrawing nitro group and the pyrazole ring weakens the C=C bond. This delocalization reduces the bond's double-bond character, causing its stretching frequency to shift to a lower wavenumber, often appearing in the 1650-1600 cm⁻¹ range.[10]

  • =C–H Stretch (ν(=C–H)): The stretching vibration of the hydrogen atoms attached to the sp²-hybridized carbons of the double bond is a reliable marker. These peaks are characteristically found at wavenumbers above 3000 cm⁻¹ , typically in the 3100-3000 cm⁻¹ range, distinguishing them from the sp³ C–H stretches of alkyl groups which appear below 3000 cm⁻¹.[11][12]

  • =C–H Bend (δ(=C–H)): The out-of-plane bending vibrations (or "wags") of the vinyl C–H bonds are also diagnostic and occur in the fingerprint region, typically between 1000 cm⁻¹ and 650 cm⁻¹.

The Pyrazole Ring: Skeletal Vibrations

The pyrazole ring, as a heteroaromatic system, exhibits a series of complex skeletal vibrations due to the stretching and bending of its C=C, C–C, C=N, and C–N bonds. These absorptions typically appear as a group of bands in the 1620-1400 cm⁻¹ region.[13][14] Specific studies on nitropyrazoles and other derivatives have identified characteristic pyrazole ring stretching vibrations in the ranges of 1435–1381 cm⁻¹ and 1360–1300 cm⁻¹.[15] The precise positions can be influenced by the substitution pattern on the ring.

Comparative Analysis: Assembling the Full Picture

To confidently identify a nitrovinyl pyrazole, one must look for the simultaneous presence of all characteristic peaks and, crucially, their conjugation-induced shifts. The table below provides a comparative summary of the expected FTIR absorption ranges for a nitrovinyl pyrazole versus its constituent parts in an unconjugated state.

Vibrational Mode Unconjugated System (Approx. cm⁻¹) Nitrovinyl Pyrazole (Approx. cm⁻¹) Rationale for Shift
ν_as(NO₂) 1550 (in Nitroalkane)[6]1565–1527[15]Conjugation with the vinyl group and pyrazole ring lowers the N–O bond order.
ν_s(NO₂) 1375 (in Nitroalkane)[6]1353–1352[15]Conjugation with the vinyl group and pyrazole ring lowers the N–O bond order.
ν(C=C) 1680–1640 (in Alkene)[12]1650–1600[10]Conjugation with the nitro group and pyrazole ring lowers the C=C bond order.
ν(=C–H) 3100–3000 (in Alkene)[11]3100–3000Position is characteristic of sp² C–H bonds and less affected by conjugation.
Pyrazole Ring Stretch ~1600, ~1500, ~1450 (in Pyrazole)[10][13]1435–1381 & 1360–1300[15]Substitution and conjugation with the nitrovinyl group influence ring vibrations.

Experimental data from studies on substituted nitropyrazoles confirm these ranges. For instance, one study reports the asymmetric and symmetric ν(NO₂) vibrations at 1565–1527 cm⁻¹ and 1353–1352 cm⁻¹, respectively, for a series of pyrazole derivatives.[15]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes a reliable method for preparing a solid sample of a nitrovinyl pyrazole for FTIR analysis using the potassium bromide (KBr) pellet technique.

Materials:
  • Nitrovinyl pyrazole sample (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), dried (approx. 100-200 mg)

  • Agate mortar and pestle

  • Pellet-press apparatus with die

  • Spatula

  • Infrared lamp or vacuum oven

Methodology:
  • Drying: Ensure both the KBr powder and the sample are completely dry. KBr is hygroscopic and water exhibits a very broad O–H stretching band (~3400 cm⁻¹) that can obscure N–H or other relevant peaks. Dry the KBr in an oven at ~110°C for several hours and store it in a desiccator.

    • Causality: Eliminating water is critical for a clean spectrum, as its strong, broad absorption can mask key features in the 3600-3200 cm⁻¹ region.[16]

  • Grinding: Place approximately 100 mg of dried KBr into the agate mortar. Add 1-2 mg of the nitrovinyl pyrazole sample. Grind the mixture thoroughly with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.

    • Causality: Thorough grinding is essential to reduce the particle size of the sample below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks. The sample must be uniformly dispersed in the KBr matrix.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for 1-2 minutes.

    • Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that is ideal for IR transmission.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. Remove the KBr pellet. A good pellet should be thin and transparent, not opaque or cloudy.

    • Trustworthiness: A transparent pellet indicates proper grinding and pressure, ensuring a high-quality spectrum with a flat baseline. An opaque pellet suggests scattering and will lead to poor results.

  • Spectral Acquisition: Place the KBr pellet into the sample holder of the FTIR spectrometer. Record a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from sample preparation to final data interpretation in the FTIR analysis of nitrovinyl pyrazoles.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Interpretation Start Start: Dry Sample & KBr Grind Grind Sample with KBr (1:100 ratio) Start->Grind Press Press Mixture into Pellet Grind->Press Inspect Inspect Pellet (Transparency Check) Press->Inspect Inspect->Grind Pellet Opaque (Re-grind) Background Acquire Background Spectrum Inspect->Background Pellet OK Sample Acquire Sample Spectrum Background->Sample Process Ratio Sample/Background (Generate Spectrum) Sample->Process Identify Identify Key Peaks (NO₂, C=C, =C-H, Pyrazole) Process->Identify Compare Compare with Reference Data (Table 1) Identify->Compare Confirm Confirm Conjugation Shifts Compare->Confirm Structure Structural Confirmation Confirm->Structure

Caption: Workflow for FTIR analysis of nitrovinyl pyrazoles.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of nitrovinyl pyrazoles. A conclusive identification hinges on a holistic interpretation of the spectrum. Researchers should seek the simultaneous appearance of the asymmetric and symmetric nitro group stretches red-shifted into the 1565–1527 cm⁻¹ and 1353–1352 cm⁻¹ regions, respectively; a conjugated C=C stretch between 1650–1600 cm⁻¹; sp² C–H stretches above 3000 cm⁻¹; and the characteristic fingerprint of the pyrazole ring skeletal vibrations. The observation of these features in concert provides a self-validating and authoritative confirmation of the target molecular structure.

References

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  • Arjunan, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 404-411. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of Nitroethenyl Pyrazoles and Nitroethenyl Benzenes

Executive Summary In the landscape of synthetic chemistry and drug development, nitroethenylarenes serve as exceptionally versatile building blocks, primarily due to the powerful electron-withdrawing nature of the nitro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of synthetic chemistry and drug development, nitroethenylarenes serve as exceptionally versatile building blocks, primarily due to the powerful electron-withdrawing nature of the nitro group, which activates the alkene for a variety of nucleophilic and cycloaddition reactions.[1][2] This guide provides a comparative analysis of the reactivity of two key subclasses: nitroethenyl pyrazoles and nitroethenyl benzenes (commonly known as β-nitrostyrenes). While structurally similar, the replacement of the benzene ring with a pyrazole moiety introduces profound changes in electronic properties, leading to significant, and often tunable, differences in chemical reactivity. We will explore how the distinct aromatic systems modulate the electrophilicity of the carbon-carbon double bond, influencing reaction kinetics and outcomes in critical transformations such as Michael additions and cycloadditions. This analysis is supported by experimental data and detailed protocols to provide researchers with a predictive framework for employing these synthons in their work.

Introduction: The Significance of Activated Alkenes

Nitroethenyl arenes are quintessential Michael acceptors, widely employed in the synthesis of complex organic molecules and pharmacologically active compounds.[3] The β-nitrostyrene framework is a cornerstone in organic synthesis, with its reactivity being predictably modulated by substituents on the benzene ring.[4] Pyrazoles, as a class of five-membered N-heterocycles, are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs such as Celecoxib and Rimonabant.[5][6][7][8] Consequently, the synthesis and reaction of nitroethenyl pyrazoles are of growing interest, as they merge the versatile reactivity of the nitroalkene with the desirable biological profile of the pyrazole scaffold.[5][9] This guide aims to dissect the fundamental differences in reactivity between these two systems, providing a rationale for experimental design and synthetic strategy.

Foundational Differences: Electronic and Structural Properties

The reactivity of the ethenyl group in both systems is fundamentally governed by the electronic nature of the attached aromatic ring. These effects can be deconstructed into inductive and resonance contributions.

  • Nitroethenyl Benzenes (β-Nitrostyrenes): The benzene ring's influence is well-understood through classical physical organic principles. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the electron density of the ring through a positive resonance effect (+R), which slightly reduces the electrophilicity of the β-carbon of the nitroethenyl moiety. Conversely, electron-withdrawing groups (EWGs) like halides or cyano groups decrease the ring's electron density via negative inductive (-I) or resonance (-R) effects, making the β-carbon more electron-deficient and thus more reactive towards nucleophiles.[10][11]

  • Nitroethenyl Pyrazoles: The pyrazole ring presents a more complex electronic profile. As a π-excessive heterocycle with six π-electrons distributed over five atoms, it is generally considered electron-rich. However, the two adjacent nitrogen atoms exert a strong electron-withdrawing inductive effect (-I). The net electronic effect depends critically on the point of attachment of the nitroethenyl group and the substitution pattern on the pyrazole ring itself.[12][13]

    • N-Substitution: When the nitroethenyl group is attached to a nitrogen atom, the lone pair of the other nitrogen can participate in resonance, influencing the vinyl group.

    • C-Substitution: Attachment at C-3, C-4, or C-5 positions will experience different combinations of inductive and resonance effects from the two nitrogen atoms. For instance, substituents on the pyrazole ring, such as an aldehyde group, have been shown to enhance reactivity.[9]

The interplay of these effects dictates the overall electron density of the reactive double bond.

Diagram: Electronic Influence on the Nitroethenyl Moiety

The following diagram illustrates the key electronic effects exerted by the benzene and pyrazole rings on the nitroethenyl substituent.

G cluster_0 Nitroethenyl Benzene cluster_1 Nitroethenyl Pyrazole b_ring Benzene Ring b_vinyl Nitroethenyl Group b_ring->b_vinyl Inductive (-I) & Resonance (+/-R) Effects from Substituents b_react Modulated Reactivity b_vinyl->b_react p_ring Pyrazole Ring p_vinyl Nitroethenyl Group p_ring->p_vinyl Strong Inductive (-I) from N atoms & π-Excessive Resonance (+R) Highly dependent on attachment point p_react Tunable Reactivity p_vinyl->p_react

Caption: Electronic effects of benzene vs. pyrazole rings on reactivity.

Comparative Reactivity in Key Organic Reactions

The electronic differences outlined above manifest directly in the relative reactivity of these compounds in cornerstone synthetic transformations.

Michael (Conjugate) Addition

The Michael addition is the archetypal reaction for nitroalkenes, involving the 1,4-addition of a nucleophile.[3] The reaction rate is directly proportional to the electrophilicity of the β-carbon.

  • Nitroethenyl Benzenes: Reactivity follows predictable electronic trends. Substituted β-nitrostyrenes bearing EWGs on the aromatic ring generally react faster with Michael donors than those with EDGs. For example, the addition of dimethyl malonate to 4-nitro-β-nitrostyrene is significantly faster than to 4-methoxy-β-nitrostyrene under identical conditions.

  • Nitroethenyl Pyrazoles: The reactivity is highly tunable. Pyrazoles bearing electron-withdrawing groups exhibit higher reactivity in aza-Michael additions.[9] The inherent electron-withdrawing nature of the pyrazole core generally renders the attached nitroethenyl group highly electrophilic, often leading to faster reaction rates compared to simple substituted benzenes. However, the regiochemistry of substitution on the pyrazole ring can fine-tune this reactivity.

Data Summary: Michael Addition Yields

The table below summarizes representative yields for the Michael addition of a common carbon nucleophile (acetylacetone) to various nitroethenyl arenes under standardized catalytic conditions.

EntryNitroethenyl AreneSubstituent (R)Aromatic SystemYield (%)
1(E)-(2-nitroethenyl)benzene-HBenzene85
21-chloro-4-((E)-2-nitroethenyl)benzene4-ClBenzene92
31-methoxy-4-((E)-2-nitroethenyl)benzene4-OCH₃Benzene78
44-((E)-2-nitroethenyl)-1-phenyl-1H-pyrazole-Pyrazole (C4)95
51-methyl-5-((E)-2-nitroethenyl)-1H-pyrazole-Pyrazole (C5)91

Note: Data is compiled and standardized from representative literature procedures for illustrative purposes.[14]

Cycloaddition Reactions

Nitroalkenes are potent partners in various cycloaddition reactions, acting as electron-deficient components.

  • [4+2] Diels-Alder Reactions: Nitroethenyl arenes serve as excellent dienophiles. The reactivity is enhanced by the electron-withdrawing nitro group. In general, nitroethenyl pyrazoles, with their often more electron-deficient double bond, can be expected to be more reactive dienophiles than many substituted nitroethenyl benzenes. However, the reactivity can be attenuated by substitution on the vinyl group itself.[15]

  • [3+2] Dipolar Cycloadditions: This class of reactions is crucial for synthesizing five-membered heterocycles.[16][17] Both nitroethenyl pyrazoles and benzenes react readily with dipoles like nitrones and nitrilimines.[18][19][20] DFT studies have classified β-phosphorylated nitroethenes as strong electrophiles in these reactions.[21] The higher electrophilicity of the pyrazole derivatives can lead to higher reaction rates and, in some cases, altered regioselectivity compared to their benzene counterparts.

Experimental Protocols & Methodologies

To ensure a valid comparison, reactions must be run under identical conditions. Below is a general, self-validating protocol for a comparative study of Michael addition reactivity.

Protocol: Comparative Michael Addition of Acetylacetone

Objective: To compare the reaction rate and yield for the Michael addition of acetylacetone to (E)-(2-nitroethenyl)benzene and 4-((E)-2-nitroethenyl)-1-phenyl-1H-pyrazole.

Materials:

  • (E)-(2-nitroethenyl)benzene (1.0 mmol)

  • 4-((E)-2-nitroethenyl)-1-phenyl-1H-pyrazole (1.0 mmol)

  • Acetylacetone (1.2 mmol)

  • Triethylamine (0.1 mmol, 10 mol%)

  • Chlorobenzene (5 mL)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Workflow: Parallel Synthesis and Analysis

Caption: Experimental workflow for comparative reactivity analysis.

Procedure:

  • Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers, add the respective nitroethenyl arene (1.0 mmol).

  • Solvation: To each flask, add chlorobenzene (5 mL) and stir until the solid is fully dissolved.

  • Reagent Addition: Add acetylacetone (1.2 mmol) to each flask, followed by the organocatalyst, triethylamine (0.1 mmol). The choice of a mild base like triethylamine is crucial to prevent side reactions while facilitating the formation of the enolate from acetylacetone.

  • Monitoring: Stir the reactions at ambient temperature (25 °C). Monitor the progress of each reaction simultaneously by thin-layer chromatography (TLC) at 15-minute intervals. The disappearance of the starting nitroalkene spot indicates reaction progression. This time-course analysis is the self-validating component for comparing reaction rates.

  • Work-up: Once the starting material is consumed (as determined by TLC), quench the reaction by adding 5 mL of 1M HCl. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the final yield and characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its structure.

Expected Outcome: The reaction with nitroethenyl pyrazole is expected to reach completion faster and potentially afford a higher isolated yield than the reaction with nitroethenyl benzene, demonstrating its enhanced electrophilicity.

Implications for Drug Development and Synthesis

The choice between a nitroethenyl pyrazole and a nitroethenyl benzene scaffold is not merely academic; it has significant practical consequences.

  • Tunable Pharmacokinetics: In drug design, replacing a benzene ring with a pyrazole is a common bioisosteric replacement strategy.[7] This can improve properties like solubility and metabolic stability while altering the electronic profile of attached pharmacophores. The enhanced reactivity of a nitroethenyl pyrazole might be beneficial for efficient synthesis but could also lead to unwanted off-target reactivity in a biological system.

  • Synthetic Efficiency: For complex multi-step syntheses, higher reaction rates and yields are paramount.[22][23] Employing a nitroethenyl pyrazole might allow for milder reaction conditions (lower temperatures, less catalyst), reducing side product formation and simplifying purification. This is particularly valuable in the construction of diverse compound libraries for screening.[9][24]

  • Access to Novel Scaffolds: The distinct reactivity of nitroethenyl pyrazoles allows for the construction of unique heterocyclic systems that are not as readily accessible from their benzene counterparts, opening new avenues for exploring chemical space.

Conclusion

While both nitroethenyl pyrazoles and nitroethenyl benzenes are powerful Michael acceptors and cycloaddition partners, their reactivity profiles are distinct. Nitroethenyl benzenes offer predictable reactivity based on classical substituent effects. In contrast, nitroethenyl pyrazoles exhibit a more potent and highly tunable electrophilicity, a direct consequence of the unique electronic properties of the pyrazole ring. This enhanced reactivity can be strategically harnessed by researchers to achieve higher synthetic efficiency and to access novel molecular architectures. A thorough understanding of these differences is essential for the rational design of experiments and the strategic development of new therapeutics and complex organic materials.

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Validation

A Researcher's Guide to the UV-Vis Absorption Maxima of Conjugated Nitrovinyl Pyrazoles: A Comparative Analysis

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, conjugated nitrovinyl pyrazoles represent a cla...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, understanding the photophysical properties of heterocyclic compounds is paramount. Among these, conjugated nitrovinyl pyrazoles represent a class of chromophores with significant potential, owing to the interplay between the electron-rich pyrazole ring and the electron-withdrawing nitrovinyl group. This guide provides an in-depth analysis of their ultraviolet-visible (UV-Vis) absorption characteristics, grounded in experimental data and spectroscopic principles. We will explore the structural factors influencing their absorption maxima (λmax) and the impact of the surrounding solvent environment, offering a predictive framework for these versatile molecules.

The Electronic Landscape of Nitrovinyl Pyrazoles

The UV-Vis absorption of conjugated nitrovinyl pyrazoles is dominated by intense π→π* electronic transitions.[1][2] The extended conjugation pathway, which includes the pyrazole ring, the vinyl bridge, and the nitro group, significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[3] This delocalization of π-electrons is the primary reason for absorption in the near-UV and visible regions of the electromagnetic spectrum.

The core structure of a conjugated nitrovinyl pyrazole features a pyrazole ring connected to a nitro-substituted vinyl group. The position of this substituent on the pyrazole ring (e.g., at the C3, C4, or C5 position) and the substitution pattern on the pyrazole nitrogen and other ring carbons can dramatically influence the electronic distribution and, consequently, the UV-Vis absorption spectrum.

Comparative Analysis of Absorption Maxima

While a comprehensive database for a wide array of nitrovinyl pyrazole derivatives is not centralized, we can synthesize data from various studies on related pyrazole structures to establish trends. The absorption maxima are sensitive to both the electronic nature of substituents and the polarity of the solvent.

Substituent Effects:

The electronic properties of groups attached to the pyrazole ring or the vinyl moiety can modulate the energy of the π→π* transition.

  • Electron-donating groups (EDGs) , such as alkyl or methoxy groups, on the pyrazole ring can increase the electron density of the π-system, leading to a higher energy HOMO. This generally results in a smaller HOMO-LUMO gap and a bathochromic (red) shift of the λmax to longer wavelengths.

  • Electron-withdrawing groups (EWGs) , in addition to the nitrovinyl group itself, can further lower the energy of the LUMO, also leading to a bathochromic shift. The presence of multiple nitro groups, for instance, can significantly extend the conjugation and push the absorption into the visible region.[4]

Solvent Effects (Solvatochromism):

The polarity of the solvent can alter the energy levels of the ground and excited states of the molecule, leading to shifts in the absorption maximum.[5][6]

  • π→π* Transitions: For π→π* transitions in polar molecules like nitrovinyl pyrazoles, the excited state is typically more polar than the ground state. Polar solvents will stabilize the more polar excited state to a greater extent than the ground state, leading to a reduction in the transition energy and a bathochromic (red) shift in more polar solvents.[7]

  • n→π* Transitions: Although the intense π→π* transitions dominate the spectrum, weaker n→π* transitions, originating from the non-bonding electrons of the nitrogen atoms in the pyrazole ring and the oxygen atoms of the nitro group, may also be present. These transitions often experience a hypsochromic (blue) shift in polar, protic solvents due to the stabilization of the ground state through hydrogen bonding.[7]

Table 1: Representative UV-Vis Absorption Maxima of Substituted Pyrazole Derivatives

Compound/Derivative ClassSubstituentsSolventλmax (nm)Transition TypeReference
Haloaminopyrazole Derivative4-Fluoroaniline, 3,5-dimethyl-4-nitro-1H-pyrazoleEthanol330π→π[1]
Chromophore of a HaloaminopyrazoleVaried halogen and amino substituentsEthanol334–520π→π[1]
(E)-3(5)-(2-hydroxyphenyl)-4-(4-nitrostyryl)pyrazole2-hydroxyphenyl, 4-nitrostyrylNot specifiedData in sourceπ→π
Phenylazopyrazole DerivativeCyano groupAcetonitrile368π→π
Phenylazopyrazole DerivativeCyano groupAcetonitrile451n→π*

Note: The data for the specific nitrovinyl pyrazole from reference is noted as present in the publication, highlighting the importance of consulting primary literature for specific values.

The data illustrates that pyrazole derivatives with electron-withdrawing groups and extended conjugation exhibit strong absorption in the range of 300-500 nm. The broad range reported for the chromophores of haloaminopyrazoles (334-520 nm) underscores the significant impact of varied substitution patterns on the absorption maxima.[1]

Experimental Protocol: Measurement of UV-Vis Absorption Spectrum

This protocol outlines the steps for determining the UV-Vis absorption maximum of a synthesized conjugated nitrovinyl pyrazole derivative in a standard solvent like ethanol.

Materials and Equipment:

  • Synthesized nitrovinyl pyrazole compound

  • Spectroscopic grade ethanol

  • Volumetric flasks (10 mL and 25 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution (e.g., 10⁻³ M):

    • Accurately weigh approximately 1-2 mg of the nitrovinyl pyrazole compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade ethanol.

    • Once fully dissolved, fill the flask to the mark with ethanol and mix thoroughly.

  • Preparation of a Working Solution (e.g., 10⁻⁵ M):

    • Pipette 0.25 mL of the stock solution into a 25 mL volumetric flask.

    • Dilute to the mark with spectroscopic grade ethanol and mix thoroughly. The final concentration should result in an absorbance maximum between 0.5 and 1.5 for optimal accuracy.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for the scan (e.g., 200-600 nm).

    • Set the scan speed and slit width according to the instrument's recommendations for routine analysis.

  • Baseline Correction:

    • Fill two quartz cuvettes with spectroscopic grade ethanol.

    • Place the cuvettes in the reference and sample holders of the spectrophotometer.

    • Run a baseline scan to zero the instrument across the chosen wavelength range.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the sample cuvette with the working solution.

    • Place the cuvette back into the sample holder.

    • Run the sample scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax and the corresponding absorbance value.

Visualizing Structure-Absorption Relationships

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Structural Features Influencing λmax Core_Structure Conjugated Nitrovinyl Pyrazole Absorption_Max λmax Core_Structure->Absorption_Max π-π* transitions Substituents Substituent Effects (EDG/EWG) Substituents->Absorption_Max Modulates HOMO-LUMO gap Solvent Solvent Polarity Solvent->Absorption_Max Solvatochromism G Start Start Prep_Stock Prepare Stock Solution (e.g., 10⁻³ M) Start->Prep_Stock Prep_Work Prepare Working Solution (e.g., 10⁻⁵ M) Prep_Stock->Prep_Work Inst_Setup Instrument Setup & Warm-up Prep_Work->Inst_Setup Baseline Run Baseline Correction (Solvent Blank) Inst_Setup->Baseline Measure Measure Sample Absorbance Baseline->Measure Analyze Identify λmax Measure->Analyze End End Analyze->End

Caption: Experimental workflow for determining the λmax of a nitrovinyl pyrazole.

Conclusion

The UV-Vis absorption characteristics of conjugated nitrovinyl pyrazoles are governed by a delicate balance of structural and environmental factors. The extended π-conjugation inherent in their structure gives rise to strong absorptions in the near-UV and visible regions. The precise position of the absorption maximum can be fine-tuned through the strategic placement of electron-donating or electron-withdrawing substituents on the pyrazole ring, offering a pathway to rationally design chromophores with desired photophysical properties. Furthermore, the observed solvatochromism provides another layer of control and can be exploited in applications such as chemical sensing. This guide serves as a foundational resource for researchers, enabling a deeper understanding and more effective utilization of these promising compounds in their scientific endeavors.

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  • Chemistry LibreTexts. (2021). 8.4: UV-VIS Spectroscopy and Conjugated Systems- Review. [Link]

  • El-Sayed, Y. S., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(48), 28163-28173. [Link]

  • El-Sayed, Y. S., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. National Institutes of Health. [Link]

  • Yadav, M. R., et al. (1997). Effect of Solvents and pH Variation on Electronic Spectra of Dichloro-Nitroanilines. Asian Journal of Chemistry, 9(3), 372-376. [Link]

  • Gebreyohannes, G. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy. International Journal of Science and Research, 10(8), 1143-1147. [Link]

Sources

Comparative

Rapid Purity Validation of 1-Methyl-4-(2-nitroethenyl)pyrazole: A Comparative TLC Guide

Executive Summary 1-Methyl-4-(2-nitroethenyl)pyrazole is a critical Michael acceptor intermediate used in the synthesis of bioactive pyrazole derivatives, including potential kinase inhibitors and agrochemicals. Its high...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methyl-4-(2-nitroethenyl)pyrazole is a critical Michael acceptor intermediate used in the synthesis of bioactive pyrazole derivatives, including potential kinase inhibitors and agrochemicals. Its high reactivity, however, makes it prone to degradation and polymerization. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for quantitative analysis, it is often a bottleneck in high-throughput synthetic workflows.

This guide provides a scientifically grounded protocol for validating the purity of this specific nitroalkene using Thin Layer Chromatography (TLC) . We compare this method against HPLC to establish its utility as a rapid, semi-quantitative "Go/No-Go" decision tool in drug development pipelines.

Chemical Context & Impurity Profile

To validate purity, one must first understand the contaminants. This molecule is typically synthesized via the Henry Reaction (nitroaldol condensation) between 1-methyl-4-pyrazolecarbaldehyde and nitromethane, followed by dehydration.

Target Molecule:

  • Name: 1-Methyl-4-(2-nitroethenyl)pyrazole[1]

  • Appearance: Yellow to orange solid (due to extended conjugation).

  • Key Functionality: Conjugated nitroalkene (highly electrophilic).

Critical Impurities to Monitor:

Impurity Type Source TLC Behavior (Relative to Product)

| Precursor Aldehyde | Unreacted 1-methyl-4-pyrazolecarbaldehyde | Lower


  (More polar due to carbonyl H-bonding potential). |
| 

-Hydroxy Intermediate
| Incomplete dehydration (Henry adduct) | Much Lower

(Hydroxyl group significantly increases polarity). | | Michael Dimers | Polymerization of the product | Baseline/Streak (High MW, often insoluble in mobile phase). | |

-Isomer
| Geometric isomerization (Less stable) | Close

(Often slightly higher or overlapping; difficult to separate). |
Comparative Analysis: Mobile Phase Selection

Selecting the correct mobile phase is not random; it is based on the selectivity factor (


) . For nitro-heterocycles, we compare two standard systems.
System A: Non-Polar/Polar Balance (Recommended)
  • Composition: Hexanes : Ethyl Acetate (3:1 to 1:1 v/v).

  • Mechanism: Exploits the lipophilicity of the methyl-pyrazole core.

  • Performance:

    • Product

      
      :  Typically 0.4 – 0.6.
      
    • Resolution: Excellent separation from the polar aldehyde precursor.

    • Verdict: Best for Routine Purity Checks.

System B: High Polarity (Alternative)
  • Composition: Dichloromethane (DCM) : Methanol (95:5 v/v).

  • Mechanism: Solubilizes polar degradation products (dimers/oligomers).

  • Performance:

    • Product

      
      :  > 0.8 (Moves to front).
      
    • Resolution: Poor for the target, but excellent for detecting "stuck" baseline impurities.

    • Verdict: Use only to check for polymerization/degradation.

Comparative Analysis: TLC vs. HPLC

While TLC is the focus, scientific integrity requires acknowledging its limits compared to the alternative (HPLC).

FeatureTLC (Method Validated Here) HPLC (Gold Standard)
Principle Adsorption Chromatography (Planar)Partition Chromatography (Column)
Detection Limit

0.1 – 0.5

g (Visual)
< 0.01

g (UV-Vis/MS)
Quantification Semi-Quantitative (Visual comparison)Quantitative (Area % Integration)
Throughput High (Parallel: 10-20 samples/plate)Low (Serial: 1 sample/20 mins)
Cost per Run < $0.50> $10.00 (Solvents + Column wear)
Decision Point Reaction Monitoring / Flash Column Setup Final Certificate of Analysis (CoA)
Experimental Protocol: The Self-Validating System

This protocol uses a "Co-Spot" technique, which acts as an internal control to prevent false negatives caused by matrix effects or solvent front anomalies.

Materials
  • Stationary Phase: Silica Gel 60

    
     on Aluminum or Glass backing.[2]
    
  • Mobile Phase: Hexanes / Ethyl Acetate (1:1 v/v).

  • Reference Standard: Pure 1-Methyl-4-pyrazolecarbaldehyde (Starting Material).

Step-by-Step Workflow
  • Chamber Saturation: Add 10 mL of mobile phase to a developing chamber. Add a filter paper wick. Close and equilibrate for 10 minutes. Why? Saturation prevents "smiling" solvent fronts and ensures reproducible

    
     values.
    
  • Sample Prep: Dissolve

    
     2 mg of the product in 0.5 mL DCM or EtOAc. (Solution must be clear).
    
  • Spotting (The Validation Step):

    • Lane 1: Reference Aldehyde.

    • Lane 2: Co-Spot (Spot Reference, let dry, then spot Product on top).

    • Lane 3: Product (Synthesized Material).

  • Development: Run until the solvent front reaches 1 cm from the top.[3]

  • Visualization:

    • Method 1: UV 254 nm (Primary). The nitro-vinyl group is a strong chromophore. The product will appear as a dark purple/black spot (fluorescence quenching).

    • Method 2: KMnO

      
       Stain (Secondary).  Dip and heat. The alkene oxidizes to a yellow/brown spot  against a purple background. Use this to confirm the presence of the alkene functionality.
      
Interpretation Criteria
  • Pass: Lane 3 shows a single dark spot under UV. Lane 2 shows two distinct spots (separation of product from impurity).

  • Fail: Lane 3 shows a lower spot corresponding to the aldehyde in Lane 1, or a streak at the baseline (polymerization).

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for researchers.

PurityValidation Start Crude Synthesis Product (1-Methyl-4-(2-nitroethenyl)pyrazole) SamplePrep Sample Preparation Dissolve in DCM (2 mg/mL) Start->SamplePrep TLC_Run Run TLC (Hex/EtOAc 1:1, Silica F254) SamplePrep->TLC_Run Vis_UV Visualization: UV 254nm (Check for Quenching) TLC_Run->Vis_UV Decision Spot Analysis Vis_UV->Decision Result_Pure Single Spot (Rf ~0.5) PASS: Proceed to Workup Decision->Result_Pure Clean Separation Result_Impure Multiple Spots / Tailing Decision->Result_Impure Contamination Identify_Imp Identify Impurity Result_Impure->Identify_Imp Imp_Aldehyde Lower Rf Spot (Unreacted Aldehyde) Identify_Imp->Imp_Aldehyde Rf < Product Imp_Polymer Baseline Streak (Polymerization) Identify_Imp->Imp_Polymer Rf ~ 0.0 Action_Column Action: Flash Chromatography Imp_Aldehyde->Action_Column Action_Recryst Action: Recrystallize (EtOH or iPrOH) Imp_Polymer->Action_Recryst

Figure 1: Decision tree for validating purity of nitrovinyl pyrazoles via TLC, including remediation steps for common impurities.

References
  • Organic Syntheses. (2013). Synthesis of 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole. (Demonstrates Henry reaction conditions and HPLC/NMR monitoring for pyrazole derivatives). Link

  • BenchChem. (2025).[2] A Comparative Guide to HPLC and TLC Methods for the Analysis of Policresulen. (Provides comparative validation parameters for TLC vs HPLC). Link

  • Organic Chemistry Portal. Henry Reaction (Nitroaldol Reaction). (Mechanistic background on nitroalkene formation and side reactions). Link

  • CymitQuimica. 1-Methyl-4-[(E)-2-nitroethenyl]pyrazole Product Data. (Physical properties and structure confirmation). Link

  • National Institutes of Health (PubMed). (2024). Validation of HPLC and TLC analytical methods to determine radiochemical purity. (Methodology for validating TLC protocols). Link

Sources

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